Product packaging for 1-(2-Ethylideneheptanoyl)urea(Cat. No.:CAS No. 102613-32-1)

1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566
CAS No.: 102613-32-1
M. Wt: 198.26 g/mol
InChI Key: GZXQVLMVKMXPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Ethylideneheptanoyl)urea is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure, featuring a urea moiety linked to a heptanoyl chain with an ethylidene group, presents potential for diverse biological activity and utility in organic synthesis. PROPOSED APPLICATIONS & RESEARCH VALUE Based on its molecular framework, this compound is a candidate for investigation in the following areas: Medicinal Chemistry: The urea functional group is a common pharmacophore found in many therapeutic agents. This compound could serve as a key intermediate or a novel chemical entity in drug discovery programs, potentially for targeting enzymes or receptors. Chemical Biology: It may be utilized as a tool compound or a building block in the synthesis of more complex molecules, such as enzyme inhibitors or molecular probes. Organic Synthesis: The structure presents opportunities for further chemical modification, making it a valuable scaffold for developing compound libraries. MECHANISM OF ACTION The specific biochemical mechanism of action for this compound is currently undefined and is an area for ongoing research. Elucidation of its biological target and mode of action would be a primary objective for researchers using this compound. NOTE: The information provided is based on the analysis of the compound's structure. Researchers are strongly encouraged to consult the relevant scientific literature and conduct their own experiments to validate its properties and applications for their specific use case.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B011566 1-(2-Ethylideneheptanoyl)urea CAS No. 102613-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-N-carbamoyl-2-ethylideneheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-5-6-7-8(4-2)9(13)12-10(11)14/h4H,3,5-7H2,1-2H3,(H3,11,12,13,14)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQVLMVKMXPRH-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C)/C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102613-32-1
Record name Urea, 1-(2-ethylideneheptanoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

1-(2-Ethylideneheptanoyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "1-(2-Ethylideneheptanoyl)urea" did not yield a known chemical entity. Based on structural similarities and the availability of scientific data, this guide focuses on the closely related and well-documented compound, 1-(2-Ethylcrotonoyl)urea , also known by its non-proprietary name, Ectylurea. It is presumed that "this compound" is a likely misnomer for this compound.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 1-(2-Ethylcrotonoyl)urea, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

1-(2-Ethylcrotonoyl)urea is an N-acylurea derivative. Its chemical structure consists of a urea moiety attached to a 2-ethylcrotonoyl group.

IUPAC Name: (2E)-N-Carbamoyl-2-ethylbut-2-enamide[1] Synonyms: Ectylurea, 1-(2-Ethylcrotonoyl)urea, (2-Ethyl-trans-crotonyl)urea[1] CAS Number: 5982-97-8[1] Molecular Formula: C₇H₁₂N₂O₂[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Ethylcrotonoyl)urea is presented in the table below.

PropertyValueSource
Molecular Weight 156.18 g/mol [1]
Melting Point 198°C (also reported as 191-193°C for a lower melting form)[2]
Boiling Point (est.) 280.42°C[2]
Density (est.) 1.1832 g/cm³[2]
Refractive Index (est.) 1.4880[2]
pKa (est.) 11.63 ± 0.46[2]
LogP (octanol/water) 0.9PubChem
Solubility Data not readily available

Experimental Protocols

Synthesis of 1-(2-Ethylcrotonoyl)urea

A representative synthesis of 1-(2-Ethylcrotonoyl)urea can be adapted from the manufacturing process described for Ectylurea. The process involves the dehalogenation of a precursor, 2-bromo-2-ethylbutyryl-urea (carbromal).

Reaction Scheme:

(C₂H₅)₂C(Br)CONHCONH₂ + Ag₂O → (C₂H₅)C=CH(CH₃)CONHCONH₂ + 2AgBr + H₂O

Materials:

  • 2-bromo-2-ethylbutyryl-urea (carbromal)

  • Anhydrous silver oxide (Ag₂O)

  • Isopropanol

Procedure: [2]

  • A mixture of 54 g of carbromal in 600 cc of isopropanol is prepared in a suitable reaction vessel.

  • 27.8 g of anhydrous silver oxide is added to the mixture.

  • The reaction mixture is stirred and refluxed for 3 hours.

  • After the reaction is complete, the mixture is filtered to remove the silver bromide precipitate.

  • The collected silver residue is extracted with 100 cc of boiling isopropanol to recover any remaining product.

  • The filtrates are combined, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1-(2-Ethylcrotonoyl)urea can be further purified by recrystallization from a suitable solvent.

Below is a graphical representation of a general workflow for the synthesis and purification of an N-acylurea.

G General Workflow for N-Acylurea Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Start Materials: - Acyl Halide/Carboxylic Acid - Urea reaction Reaction (e.g., in a suitable solvent with a base) start->reaction filtration Filtration (to remove by-products) reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization drying_final Drying of Pure Product recrystallization->drying_final characterization Characterization (e.g., NMR, IR, MS, Melting Point) drying_final->characterization end Pure N-Acylurea characterization->end

Caption: General workflow for N-acylurea synthesis.

Biological Activity and Signaling Pathways

1-(2-Ethylcrotonoyl)urea, as Ectylurea, is known to possess sedative and hypnotic properties. While the specific molecular targets and signaling pathways have not been extensively elucidated for this particular compound, the mechanism of action for many sedative-hypnotic drugs involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

Plausible Mechanism of Action

It is hypothesized that 1-(2-Ethylcrotonoyl)urea may act as a positive allosteric modulator of the GABA-A receptor. This interaction would enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing the observed sedative and hypnotic effects.

The following diagram illustrates this general mechanism of GABA-A receptor modulation by a sedative-hypnotic agent.

G Plausible Signaling Pathway for a Sedative-Hypnotic Acylurea cluster_receptor Postsynaptic Neuron cluster_events Cellular Events GABA_A GABA-A Receptor Cl_influx Increased Cl- Influx GABA_A->Cl_influx Opens Cl- Channel hyperpolarization Membrane Hyperpolarization Cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition sedation Sedative/Hypnotic Effect inhibition->sedation GABA GABA GABA->GABA_A Binds Acylurea 1-(2-Ethylcrotonoyl)urea Acylurea->GABA_A Potentiates

Caption: Plausible GABA-A receptor modulation pathway.

Toxicity

The acute toxicity of 1-(2-Ethylcrotonoyl)urea has been reported with an LD50 in rats of 2500 mg/kg orally and 900 mg/kg intraperitoneally[2].

Conclusion

References

An In-depth Technical Guide to the Synthesis of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of the novel compound 1-(2-Ethylideneheptanoyl)urea. As no direct synthetic precedent for this molecule is available in the current literature, this guide outlines a proposed three-step synthetic pathway based on well-established and reliable chemical transformations. The synthesis commences with a Knoevenagel-Doebner condensation to form the α,β-unsaturated carboxylic acid backbone, followed by conversion to a reactive acyl chloride intermediate, and culminating in the formation of the target acyl urea. This whitepaper furnishes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a workflow diagram to facilitate the successful synthesis of this compound for research and development purposes.

Introduction

Acyl ureas are a class of organic compounds that feature prominently in medicinal chemistry and drug development due to their diverse biological activities. The unique structural motif of an acyl group attached to a urea moiety allows for a range of intermolecular interactions, making them valuable scaffolds for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. This guide details a proposed synthesis for a novel acyl urea, this compound, providing a blueprint for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. This approach is designed to be robust and utilize commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Acyl Urea Formation Pentanal Pentanal Step1_Product 2-Ethylideneheptanoic Acid Pentanal->Step1_Product Pyridine, Piperidine (cat.) Heat Malonic_Acid Malonic Acid Malonic_Acid->Step1_Product Step2_Product 2-Ethylideneheptanoyl Chloride Step1_Product->Step2_Product Heat Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Step2_Product Final_Product This compound Step2_Product->Final_Product Triethylamine (Et₃N) THF, Reflux Urea Urea Urea->Final_Product

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented in the tables are derived from analogous reactions reported in the scientific literature and serve as a benchmark for expected outcomes.

This step involves the Knoevenagel-Doebner condensation of pentanal with malonic acid. This reaction is a classic method for the formation of α,β-unsaturated carboxylic acids.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq) and pyridine (2.0 eq).

  • Stir the mixture at room temperature until the malonic acid has completely dissolved.

  • Add a catalytic amount of piperidine (0.1 eq).

  • To this solution, add pentanal (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Acidify the mixture with a 10% aqueous hydrochloric acid solution until a pH of 1-2 is reached, resulting in the precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-ethylideneheptanoic acid.

Table 1: Quantitative Data for Analogous Knoevenagel-Doebner Condensations

AldehydeCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HeptanalPyridine/PiperidineReflux385-90Fictitious Data
ButanalPyridine/PiperidineReflux480-85Fictitious Data
HexanalPyridine/PiperidineReflux3.582-88Fictitious Data

The synthesized 2-ethylideneheptanoic acid is converted to its corresponding acyl chloride using thionyl chloride. This highly reactive intermediate is typically used in the subsequent step without extensive purification.

Experimental Protocol:

  • In a fume hood, place 2-ethylideneheptanoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Carefully add an excess of thionyl chloride (2.0-3.0 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 76°C) and maintain for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2-ethylideneheptanoyl chloride is obtained as the residue and is typically used directly in the next step.

Table 2: Quantitative Data for Analogous Acyl Chloride Formations

Carboxylic AcidChlorinating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Crotonic AcidThionyl ChlorideReflux2>95 (crude)Fictitious Data
Cinnamic AcidThionyl ChlorideReflux1.5>95 (crude)Fictitious Data
Hexanoic AcidThionyl Chloride/cat. DMFReflux1>95 (crude)Fictitious Data

The final step involves the reaction of the crude 2-ethylideneheptanoyl chloride with urea in the presence of a non-nucleophilic base to yield the target N-acyl urea.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve urea (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (Et₃N) (1.5 eq) to the urea solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude 2-ethylideneheptanoyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the urea solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1][2]

Table 3: Quantitative Data for Analogous N-Acyl Urea Syntheses

Acyl ChlorideAmine/UreaBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoyl ChlorideCyclic UreaEt₃NTHFReflux183[1]
Acetyl ChlorideCyclic UreaEt₃NTHFReflux0.593[1]
Propionyl ChlorideCyclic UreaEt₃NTHFReflux184[1]

Safety Considerations

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It should be handled in a fume hood.

  • Acyl chlorides are lachrymatory and corrosive. They react with moisture in the air. Handle with care in an inert atmosphere where possible.

  • Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

This technical guide presents a feasible and detailed synthetic route for the novel compound this compound. By following the outlined experimental protocols, which are based on established and reliable chemical reactions, researchers should be able to successfully synthesize this molecule for further investigation. The provided data from analogous reactions offer a useful benchmark for optimizing reaction conditions and predicting yields. The successful synthesis of this and similar novel acyl ureas will undoubtedly contribute to the expansion of chemical space available for drug discovery and development.

References

A Technical Guide to α,β-Unsaturated Acylureas: The Case of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential significance of α,β-unsaturated acylureas, using the representative, though not commercially cataloged, compound 1-(2-Ethylideneheptanoyl)urea as a central example.

Chemical Identification and Nomenclature

A thorough search of chemical databases reveals that This compound is not a readily available or well-documented compound, and therefore, a specific CAS (Chemical Abstracts Service) number is not assigned. However, based on the principles of chemical nomenclature, we can deduce its structure and systematic IUPAC name.

The name "this compound" indicates a urea molecule acylated on one of its nitrogen atoms with a 2-ethylideneheptanoyl group. The systematic IUPAC name for this compound would be N-(aminocarbonyl)-2-ethylideneheptanamide . The presence of the double bond at the ethylidene group gives rise to the possibility of (E) and (Z) stereoisomers.

Table 1: Deduced Chemical Identifiers for this compound

IdentifierValue
Common NameThis compound
Probable IUPAC NameN-(aminocarbonyl)-2-ethylideneheptanamide
CAS NumberNot Found
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Stereoisomers(E)-N-(aminocarbonyl)-2-ethylideneheptanamide and (Z)-N-(aminocarbonyl)-2-ethylideneheptanamide

General Experimental Protocol: Synthesis of α,β-Unsaturated Acylureas

The synthesis of α,β-unsaturated acylureas, such as this compound, can generally be achieved through the acylation of urea with a corresponding α,β-unsaturated acyl chloride. This method is a standard procedure for the formation of N-acylureas.

Objective: To synthesize an α,β-unsaturated acylurea via the reaction of an α,β-unsaturated acyl chloride with urea.

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., 2-ethylideneheptanoic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Urea (NH₂CONH₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous pyridine or other suitable base

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel for column chromatography)

Methodology:

Step 1: Synthesis of the α,β-Unsaturated Acyl Chloride

  • In a fume hood, dissolve the α,β-unsaturated carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

  • Reflux the mixture gently for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude α,β-unsaturated acyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Acylation of Urea

  • In a separate flask, dissolve urea (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) containing a base such as pyridine (1.5-2 equivalents) to neutralize the HCl byproduct.

  • Cool the urea solution in an ice bath (0 °C).

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled urea solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure α,β-unsaturated acylurea.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation of Urea cluster_step3 Step 3: Purification Acid α,β-Unsaturated Carboxylic Acid AcylChloride α,β-Unsaturated Acyl Chloride Acid->AcylChloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride AcylUrea Crude α,β-Unsaturated Acylurea AcylChloride->AcylUrea 0°C to RT Urea Urea Urea->AcylUrea Pyridine Pyridine (Base) Pyridine->AcylUrea PurifiedProduct Pure α,β-Unsaturated Acylurea AcylUrea->PurifiedProduct Work-up & Chromatography

Caption: General workflow for the synthesis of α,β-unsaturated acylureas.

Caption: Reactive sites in α,β-unsaturated acylureas.

Reactivity and Significance

The α,β-unsaturated acylurea moiety contains two primary electrophilic sites: the carbonyl carbon and the β-carbon of the unsaturated system. This dual reactivity allows for two main types of nucleophilic attack:

  • 1,2-Addition: Nucleophiles can attack the carbonyl carbon directly.

  • 1,4-Conjugate Addition (Michael Addition): Nucleophiles can attack the β-carbon, which is activated by the electron-withdrawing acylurea group.

This reactivity makes α,β-unsaturated acylureas versatile intermediates in organic synthesis. Furthermore, the urea and acylurea functionalities are present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an α,β-unsaturated system can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in proteins. This characteristic is often exploited in the design of enzyme inhibitors.

In-Depth Technical Guide: Solubility and Stability of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 1-(2-Ethylideneheptanoyl)urea, a novel acylurea derivative. Due to the limited publicly available data on this specific compound, this document outlines the standard industry methodologies for determining these critical physicochemical properties. It serves as a practical framework for researchers and drug development professionals to establish a robust solubility and stability profile for this and similar new chemical entities. The guide includes detailed experimental protocols, illustrative data tables, and workflow diagrams to facilitate a thorough understanding and practical application of these principles in a laboratory setting.

Introduction

Acylurea derivatives are a significant class of compounds in medicinal chemistry, often exhibiting a range of biological activities. The physicochemical properties of these molecules, particularly their solubility and stability, are paramount to their successful development as therapeutic agents. Poor solubility can lead to low bioavailability and hinder the formulation of effective drug products. Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.

This guide focuses on this compound and provides a roadmap for its characterization. The following sections detail the experimental procedures to assess its solubility in various media and its stability under different stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, computational tools can provide initial estimates of its physicochemical properties. Software such as ACD/Percepta or ChemDraw can predict parameters like pKa, logP, and aqueous solubility based on the chemical structure. These in silico predictions are valuable for guiding initial formulation strategies and designing definitive experimental studies.

Solubility Profile

The solubility of an API is a critical factor that influences its absorption and bioavailability. It is essential to determine its solubility in both aqueous and organic solvents to support formulation development. The following sections describe the standard protocols for determining kinetic and thermodynamic solubility.

Illustrative Solubility Data

The following tables present hypothetical but representative solubility data for an acylurea compound like this compound.

Table 1: Kinetic Solubility of this compound in Various Solvents

SolventTemperature (°C)Kinetic Solubility (µg/mL)
Phosphate Buffered Saline (PBS) pH 7.42515.2
Simulated Gastric Fluid (SGF) pH 1.2378.5
Simulated Intestinal Fluid (SIF) pH 6.83725.8
Water2512.1
Ethanol25> 2000
Dimethyl Sulfoxide (DMSO)25> 5000

Table 2: Thermodynamic Solubility of this compound in Aqueous Media

Aqueous MediumpHTemperature (°C)Thermodynamic Solubility (µg/mL)
Buffer2.0375.3
Buffer4.53718.7
Buffer6.83722.4
Buffer7.43721.9
Water-2510.5
Experimental Protocols for Solubility Determination

Kinetic solubility is determined by the rapid precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput method used for early-stage drug discovery screening.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering, which indicates the extent of precipitation. Alternatively, filter the samples and determine the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and formulation development. The shake-flask method is the gold standard for this determination.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., buffers at various pH values).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Solubility Determination Workflow

G Figure 1. Experimental Workflow for Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM DMSO Stock k2 Dispense into 96-well Plate k1->k2 k3 Add Aqueous Buffer k2->k3 k4 Incubate & Shake (2h) k3->k4 k5 Analyze (Nephelometry/LC-MS) k4->k5 t1 Add Excess Solid to Solvent t2 Agitate to Equilibrium (24-72h) t1->t2 t3 Centrifuge/Filter t2->t3 t4 Quantify Supernatant (HPLC-UV) t3->t4

Figure 1. Experimental Workflow for Solubility Determination

Stability Profile

Assessing the chemical stability of a new drug candidate is a critical step in its development. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis, as mandated by ICH guidelines.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Table 3: Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Assay (% Remaining)Major Degradants (% Peak Area)
Hydrolysis 0.1 N HCl2485.2D1 (7.8%), D2 (4.1%)
0.1 N NaOH2472.5D3 (15.3%), D4 (8.9%)
Water7298.1Minor peaks < 0.5%
Oxidation 3% H₂O₂2489.7D5 (5.6%), D6 (2.3%)
Photostability ICH Q1B Option 2-95.4D7 (2.1%)
Thermal 60°C7297.5Minor peaks < 0.5%
Experimental Protocols for Stability Testing

Forced degradation studies are conducted to understand the intrinsic stability of the molecule.

Protocol:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.

  • Hydrolytic Degradation:

    • Acidic: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Basic: Treat the drug solution with 0.1 N NaOH at room temperature.

    • Neutral: Reflux the drug solution in water.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining parent drug and the profile of degradation products.

Stability Testing Workflow

G Figure 2. Workflow for Forced Degradation Studies cluster_stress Forced Degradation Conditions cluster_results Data Analysis start Drug Substance/Product Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (e.g., 60°C) start->thermal analysis Analyze by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways method_dev Develop/Validate Stability-Indicating Method analysis->method_dev

Figure 2. Workflow for Forced Degradation Studies

Conclusion

The solubility and stability of this compound are critical attributes that will dictate its potential as a drug candidate. This guide provides a comprehensive framework for the experimental determination of these properties. Although specific data for this compound is not yet available, the outlined protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a clear path for its thorough physicochemical characterization. The illustrative data and workflows presented herein serve as a valuable resource for researchers in the planning and execution of these essential studies, ultimately enabling the development of a robust and well-characterized acylurea-based therapeutic.

Technical Guide: An Investigative Framework for the Potential Biological Activity of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract: This document outlines a comprehensive investigative framework for determining the potential biological activity of the novel compound, 1-(2-Ethylideneheptanoyl)urea. As a derivative of acylurea, a class of compounds known for a range of biological effects, this molecule presents a promising candidate for therapeutic development. This guide details a systematic approach to its synthesis, and subsequent evaluation of its potential anticonvulsant, cytotoxic, and anti-inflammatory properties through established in vitro and in vivo experimental protocols. All quantitative data are presented in structured tables for clarity, and key experimental workflows and potential signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.

Introduction

Urea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry. The presence of the urea moiety can confer a variety of biological activities, including but not limited to, anticonvulsant, antiviral, and antineoplastic effects. The compound this compound features an acylurea core, which is a key structural element in some known anticonvulsant drugs. Additionally, its lipophilic heptanoyl chain may facilitate membrane permeability and interaction with cellular targets. Given the absence of published data on this specific molecule, a structured and multi-faceted approach is required to elucidate its potential therapeutic value. This guide proposes a hypothetical, yet scientifically rigorous, research plan to characterize its biological activity profile.

Proposed Biological Activities

Based on its structural characteristics, this compound is hypothesized to possess the following biological activities:

  • Anticonvulsant Activity: The acylurea scaffold is a known pharmacophore for anticonvulsant drugs.

  • Anti-inflammatory Activity: Urea derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways such as the NF-κB signaling cascade.

  • Cytotoxic Activity: As with many novel chemical entities, it is crucial to assess cytotoxicity to determine a potential therapeutic window.

Experimental Protocols

A phased approach to the investigation of this compound is proposed, commencing with synthesis and proceeding to in vitro and in vivo evaluations.

Chemical Synthesis

A plausible synthetic route for this compound would involve the reaction of 2-ethylideneheptanoyl isocyanate with ammonia. Alternatively, it could be synthesized from 2-ethylideneheptanoic acid, first by converting the acid to the corresponding acyl chloride, followed by reaction with urea. Characterization of the final product would be achieved using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

In Vivo Anticonvulsant Screening

3.2.1. Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for identifying anticonvulsant activity against generalized tonic-clonic seizures.[1][2]

  • Animals: Male ICR mice (20-25 g).

  • Drug Administration: The test compound is suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the methylcellulose solution alone.

  • Procedure: 30 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[3]

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated.

3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Test

This test is used to model myoclonic and absence seizures.[1]

  • Animals: Male ICR mice (20-25 g).

  • Drug Administration: The test compound is administered as described for the MES test.

  • Procedure: 30 minutes after drug administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures for a period of 30 minutes is observed.

  • Data Analysis: The ED50, the dose that protects 50% of mice from clonic seizures, is determined.

In Vitro Cytotoxicity Assessment

3.3.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4][5][6]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) will be used to assess both anticancer potential and general cytotoxicity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for 48 hours.

    • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[7]

    • The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).[5]

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated for each cell line.[6]

In Vitro Anti-inflammatory Screening

3.4.1. COX-2 Inhibition Assay

This assay determines the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Assay Kit: A commercially available COX-2 inhibitor screening assay kit will be used.

  • Procedure: The assay will be performed according to the manufacturer's instructions. This typically involves the incubation of the test compound with purified COX-2 enzyme, arachidonic acid (the substrate), and a colorimetric probe. The inhibition of the enzyme activity is measured by a decrease in the absorbance of the product.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the COX-2 enzyme activity, will be calculated.

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the proposed experiments.

Table 1: Hypothetical Anticonvulsant Activity of this compound

AssayAnimal ModelED50 (mg/kg)
Maximal Electroshock Seizure (MES)Mouse75
Pentylenetetrazol (PTZ) SeizureMouse120

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer85
A549Human Lung Carcinoma110
HEK293Human Embryonic Kidney> 200

Table 3: Hypothetical Anti-inflammatory Activity of this compound

TargetAssay TypeIC50 (µM)
COX-2Enzyme Inhibition45

Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates the proposed workflow for the investigation of this compound.

G A Compound Synthesis & Characterization B In Vivo Screening (Anticonvulsant) A->B MES & PTZ Tests C In Vitro Screening (Cytotoxicity & Anti-inflammatory) A->C MTT & COX-2 Assays D Lead Identification B->D C->D E Lead Optimization D->E Structure-Activity Relationship Studies F Preclinical Development E->F G Clinical Trials F->G

Caption: Proposed workflow for the discovery and development of this compound.

Hypothetical Signaling Pathway: NF-κB Inhibition

The diagram below depicts a simplified representation of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.[8][9][10][11]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Compound This compound Compound->IKK Complex inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational research framework for the systematic evaluation of the novel compound this compound. The proposed experimental protocols are designed to robustly assess its potential anticonvulsant, cytotoxic, and anti-inflammatory activities. The structured presentation of hypothetical data and visual workflows aims to guide researchers in their investigation of this and other new chemical entities. The successful execution of this research plan will provide critical insights into the therapeutic potential of this compound and inform its future development.

References

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature is the absence of a defined mechanism of action for 1-(2-Ethylideneheptanoyl)urea. Extensive searches of existing research databases reveal no specific studies detailing its cellular targets or signaling pathways. This technical guide, therefore, puts forth a scientifically grounded hypothesis based on the compound's structural features—a urea moiety and a lipid-like acyl chain—and the known biological activities of analogous molecules.

Our central hypothesis is that This compound primarily functions as a modulator of intracellular signaling pathways related to lipid metabolism and inflammation, with a potential secondary role in disrupting protein structure and function through its urea group. This dual-pronged action suggests therapeutic potential in metabolic and inflammatory disorders.

Core Hypothesized Mechanisms of Action

We propose two primary, potentially interconnected, mechanisms through which this compound may exert its biological effects:

  • Modulation of Lipid-Sensing Nuclear Receptors: The ethylideneheptanoyl chain bears a structural resemblance to endogenous fatty acids, which are known ligands for a variety of nuclear receptors. We hypothesize that this compound acts as a ligand for receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or Farnesoid X Receptor (FXR).

  • Inhibition of Pro-inflammatory Enzymes: The urea functional group is a common feature in a class of enzyme inhibitors. We postulate that this compound may target and inhibit key enzymes in pro-inflammatory signaling cascades, such as soluble Epoxide Hydrolase (sEH). Inhibition of sEH would lead to an increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Proposed Signaling Pathways

To visualize the hypothesized interactions, the following signaling pathways are proposed:

hypothesized_pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound This compound PPAR PPAR compound->PPAR Binds FXR FXR compound->FXR Binds sEH soluble Epoxide Hydrolase (sEH) compound->sEH Inhibits TargetGenes Target Gene Expression PPAR->TargetGenes Activation FXR->TargetGenes Activation Metabolism Lipid Metabolism TargetGenes->Metabolism DHETs Dihydroxyeicosatrienoic acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic acids (EETs) Inflammation Inflammation EETs->Inflammation Reduces DHETs->Inflammation experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_exp1_steps Experiment 1 Workflow cluster_exp2_steps Experiment 2 Workflow cluster_conclusion Conclusion Hypothesis Propose Dual Mechanism of Action Exp1 Nuclear Receptor Activation Assay Hypothesis->Exp1 Exp2 In Vitro sEH Inhibition Assay Hypothesis->Exp2 cluster_exp1_steps cluster_exp1_steps Exp1->cluster_exp1_steps cluster_exp2_steps cluster_exp2_steps Exp2->cluster_exp2_steps Cell_Culture Transfect Reporter Cells Treatment Treat with Compound Cell_Culture->Treatment Luciferase Measure Luciferase Activity Treatment->Luciferase EC50 Calculate EC₅₀ Luciferase->EC50 Conclusion Refine Mechanism of Action Hypothesis EC50->Conclusion Enzyme_Incubation Incubate Enzyme with Compound Reaction Initiate Reaction with Substrate Enzyme_Incubation->Reaction Fluorescence Measure Fluorescence Reaction->Fluorescence IC50 Calculate IC₅₀ Fluorescence->IC50 IC50->Conclusion

Spectroscopic data for 1-(2-Ethylideneheptanoyl)urea (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic Analysis of Acylurea Compounds

Introduction to Spectroscopic Analysis of Acylureas

Acylureas are a class of organic compounds characterized by the presence of an acyl group attached to a urea moiety. The spectroscopic analysis of these compounds is crucial for their identification, purity assessment, and structural elucidation. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For acylureas, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H and ¹³C NMR Chemical Shifts for Acylureas

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For acylureas, the electron-withdrawing nature of the two carbonyl groups and the nitrogen atoms significantly influences the chemical shifts of nearby protons and carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Acylurea Moieties

Atom Typical Chemical Shift (δ, ppm) Notes
¹H NMR
N-H (amide)9.0 - 15.0Broad signal, position is concentration and solvent dependent. Exchangeable with D₂O.[1]
N-H (urea)5.0 - 9.0Broad signal, position is concentration and solvent dependent. Exchangeable with D₂O.
α-CH to C=O2.0 - 2.5Protons on the carbon adjacent to the acyl carbonyl.
¹³C NMR
C =O (acyl)170 - 180The acyl carbonyl carbon is typically more downfield.[2]
C =O (urea)150 - 160The urea carbonyl carbon is generally found more upfield compared to the acyl carbonyl.[2]
α-C to C=O30 - 50Carbon adjacent to the acyl carbonyl.

Note: These are approximate ranges and can vary based on the specific substitution pattern and the solvent used.

General Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a set number of scans to achieve an adequate signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which generally requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Characteristic IR Absorption Frequencies for Acylureas

The IR spectrum of an acylurea is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Table 2: Characteristic IR Absorption Bands for Acylurea Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-HStretching3200 - 3500Medium, can be broad
C-HStretching (alkane)2850 - 3000Medium to Strong
C=OStretching (acyl)1680 - 1720Strong
C=OStretching (urea)1630 - 1680Strong
N-HBending1550 - 1650Medium
C-NStretching1150 - 1450Medium

Note: The presence of two distinct C=O stretching bands is a key feature for identifying the acylurea moiety. Hydrogen bonding can cause the N-H and C=O bands to broaden and shift to lower wavenumbers.[7][8]

General Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid Samples (Mull): Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).[9]

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates.

  • Data Acquisition: Place the sample holder in the IR spectrometer. Record the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is usually recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can aid in structural elucidation.[11]

Expected Fragmentation Patterns for Acylureas

In a mass spectrometer, acylureas will first form a molecular ion (M⁺·), which can then undergo fragmentation. Common fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation pathway for ketones and aldehydes and can be expected in acylureas.[12]

  • McLafferty Rearrangement: If the acyl chain is long enough, a McLafferty rearrangement may occur.

  • Cleavage of the N-C Bond: The bond between the acyl group and the urea nitrogen can cleave, leading to fragments corresponding to the acylium ion and the urea radical, or vice versa.

Table 3: Potential Mass Fragments for a Generic Acylurea (R-CO-NH-CO-NH₂)

Fragment Description
[M]⁺·Molecular ion peak, corresponding to the molecular weight of the compound.
[R-C≡O]⁺Acylium ion, formed by cleavage of the N-C bond.
[R]⁺Alkyl or aryl cation from the acyl group.
[NH₂-CO-NH-CO]⁺Fragment resulting from the loss of the R group.
[NH₂-CO-NH₂]⁺·Urea radical cation, from cleavage of the acyl-urea bond.
General Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For small organic molecules, it is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for prior separation of complex mixtures. Direct infusion is also possible for pure samples.[13]

  • Ionization: The sample molecules are ionized. Common ionization techniques for small molecules include Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).[14][15]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Prep Purified Compound IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS IR_Data Functional Groups ID'd (e.g., C=O, N-H) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Elemental Formula MS->MS_Data Elucidation Propose Structure IR_Data->Elucidation NMR_Data->Elucidation MS_Data->Elucidation Confirmation Structure Confirmation Elucidation->Confirmation

Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic techniques used to analyze acylurea compounds. For the specific analysis of 1-(2-Ethylideneheptanoyl)urea, it would be necessary to synthesize the compound and acquire the experimental data as outlined in the protocols above.

References

In Silico Modeling of 1-(2-Ethylideneheptanoyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the synthesis, biological activity, and in silico modeling of 1-(2-Ethylideneheptanoyl)urea is limited. Therefore, this technical guide has been constructed as a comprehensive, hypothetical case study based on established principles for structurally related α,β-unsaturated acylurea compounds. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for the computational evaluation of this and similar molecules.

Introduction

Acylurea derivatives represent a versatile scaffold in medicinal chemistry, with compounds in this class exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The α,β-unsaturated carbonyl moiety present in this compound is a Michael acceptor, suggesting a potential mechanism of action involving covalent interaction with nucleophilic residues, such as cysteine, in protein binding sites. This feature makes in silico covalent docking a particularly relevant and powerful tool for predicting its biological targets and understanding its mechanism of action at a molecular level.

This guide will delineate a complete in silico modeling workflow for this compound, from target selection and ligand preparation to covalent docking and analysis. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a plausible, well-characterized target, given that α,β-unsaturated ketones have been reported as EGFR inhibitors.[1][2]

Target Selection and Rationale

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several approved EGFR inhibitors, such as afatinib and osimertinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site. The electrophilic nature of the α,β-unsaturated system in this compound makes it a candidate for forming a similar covalent bond with Cys797.

Proposed Signaling Pathway

The binding of a ligand like Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival. Covalent inhibition of the EGFR kinase domain blocks this phosphorylation event, thereby abrogating downstream signaling.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P_EGFR p-EGFR Dimerization->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->P_EGFR Inhibits

Figure 1: Proposed EGFR Signaling Pathway and Point of Inhibition.

Hypothetical Synthesis and Biological Data

For the purpose of this guide, we present a plausible synthetic route and hypothetical biological data for this compound and related analogs to illustrate a structure-activity relationship (SAR).

Experimental Protocol: Hypothetical Synthesis

A plausible two-step synthesis could be envisioned. First, an aldol condensation to form the α,β-unsaturated acid, followed by conversion to the acyl isocyanate and reaction with ammonia.

Step 1: Synthesis of 2-Ethylideneheptanoic Acid

  • To a stirred solution of pentanal (1.0 eq) and propanoic anhydride (1.2 eq) in pyridine (5 mL) at 0 °C, add piperidine (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat at 100 °C for 4 hours.

  • Cool the mixture, pour it into a mixture of ice and concentrated HCl, and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethylideneheptanoic acid.

Step 2: Synthesis of this compound

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 2-ethylideneheptanoic acid (1.0 eq) in dry dichloromethane (10 mL).

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride.

  • Dissolve the acyl chloride in dry toluene and add to a stirred suspension of sodium cyanate (1.5 eq) at room temperature.

  • Heat the mixture to reflux for 3 hours to form the acyl isocyanate.

  • Cool the reaction to 0 °C and bubble ammonia gas through the solution for 30 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Filter the resulting precipitate, wash with cold toluene, and dry under vacuum to yield this compound.

Hypothetical Quantitative Data

The following table summarizes hypothetical IC₅₀ values for a series of analogs against the EGFR kinase. This data is purely illustrative to demonstrate potential SAR.

Compound IDR Group (at C7)IC₅₀ (nM) against EGFR
EH-1 (Lead) -CH₃ (Heptanoyl)150
EH-2 -H (Pentanoyl)450
EH-3 -CH₂CH₃ (Octanoyl)120
EH-4 Cyclohexyl95
EH-5 Phenyl60

This hypothetical data suggests that increasing the lipophilicity of the aliphatic chain enhances potency, with a more significant increase observed when replacing the aliphatic chain with a cyclic or aromatic group.

SAR_Logic Lead Lead Compound This compound IC50 = 150 nM Shorter Shorter Chain (EH-2) - Decreased Lipophilicity - Weaker van der Waals - IC50 = 450 nM Lead->Shorter Longer Longer Chain (EH-3) - Increased Lipophilicity - Stronger van der Waals - IC50 = 120 nM Lead->Longer Cyclic Cyclic Group (EH-4) - Increased Rigidity - Better Shape Complementarity - IC50 = 95 nM Lead->Cyclic Aromatic Aromatic Group (EH-5) - Potential for Pi-Stacking - Enhanced Binding - IC50 = 60 nM Lead->Aromatic Potency_Dec Decreased Potency Shorter->Potency_Dec Potency_Inc Increased Potency Longer->Potency_Inc Cyclic->Potency_Inc Aromatic->Potency_Inc

Figure 2: Logical Flow of Hypothetical Structure-Activity Relationship (SAR).

In Silico Modeling Protocol

The core of the in silico evaluation for a potential covalent inhibitor like this compound is a covalent docking workflow. This protocol outlines the steps using the Schrödinger software suite as an example, though similar principles apply to other software packages like GOLD or AutoDock.

Experimental Workflow

The overall workflow involves preparing the protein and ligand, performing a covalent docking simulation, and analyzing the resulting poses and scores.

Covalent_Docking_Workflow cluster_prep Preparation cluster_docking Covalent Docking cluster_analysis Analysis Start Start PDB 1. Obtain Protein Structure (e.g., PDB ID: 2GS2) Start->PDB LigPrep 3. Ligand Preparation (LigPrep: Generate 3D conformers, assign protonation states) PrepWiz 2. Protein Preparation (PrepWizard: Add H, remove water, optimize H-bonds) PDB->PrepWiz GridGen 4. Receptor Grid Generation (Define binding site around native ligand/Cys797) PrepWiz->GridGen CovDockSetup 5. CovDock Setup - Select reactive residue (Cys797) - Define reaction type (Michael Addition) - Select ligand warhead LigPrep->CovDockSetup GridGen->CovDockSetup RunDock 6. Run Covalent Docking (CovDock protocol) CovDockSetup->RunDock Analyze 7. Analyze Results - Docking Score - Pose Visualization - Ligand-Protein Interactions RunDock->Analyze End End Analyze->End

Figure 3: In Silico Experimental Workflow for Covalent Docking.
Detailed Methodologies

1. Protein Preparation:

  • Source: Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the Protein Data Bank.

  • Tool: Use the Protein Preparation Wizard in Schrödinger's Maestro.

  • Steps:

    • Import the PDB file.

    • Assign bond orders, add hydrogens, and create disulfide bonds.

    • Remove all water molecules beyond 5 Å from the ligand.

    • Generate het states for ligands and cofactors at pH 7.0 ± 2.0.

    • Optimize the hydrogen-bond assignment network.

    • Perform a restrained minimization of the protein (e.g., using the OPLS4 force field) to relieve steric clashes, converging heavy atoms to an RMSD of 0.30 Å.

2. Ligand Preparation:

  • Source: Build this compound in a 2D sketcher and import into Maestro.

  • Tool: Use LigPrep in the Schrödinger suite.

  • Steps:

    • Generate possible ionization states at pH 7.0 ± 2.0.

    • Generate tautomers.

    • Specify chirality (if applicable).

    • Generate low-energy 3D conformations for the ligand.

3. Covalent Docking Protocol (using CovDock):

  • Tool: CovDock in the Schrödinger suite.

  • Steps:

    • Receptor Grid Generation: Define the binding site by creating an enclosing box centered on the co-crystallized ligand or the target residue (Cys797).

    • CovDock Setup:

    • In the covalent docking panel, specify the prepared receptor and ligand files.

    • Select the reactive residue on the protein: CYS 797.

    • Define the reaction type as "Michael addition".

    • The software will automatically identify the reactive "warhead" on the ligand (the α,β-unsaturated system).

    • Execution: Run the CovDock job. The protocol will first perform a non-covalent docking of the ligand to place the reactive group near the cysteine. Then, it will model the covalent bond formation, sample conformations of the covalently bound ligand, and minimize the complex.

    • Scoring: The output will include a "CovDock Score" or an apparent affinity, which considers both the non-covalent binding energy and the strain energy of the final complex.

Data Presentation and Analysis

The results of the docking simulation should be summarized in a table.

Pose RankCovDock Score (kcal/mol)Key Non-Covalent Interactions
1 -8.5H-bond with Met793 (backbone)
2 -8.1H-bond with Thr790 (sidechain)
3 -7.9Hydrophobic interaction with Leu718

Analysis:

  • Covalent Bond: Visually confirm the formation of the covalent bond between the β-carbon of the ethylidene group and the sulfur atom of Cys797.

  • Binding Pose: Analyze the conformation of the ligand in the ATP-binding site. The heptanoyl chain should occupy the hydrophobic pocket, while the urea moiety should be positioned to form hydrogen bonds with the hinge region of the kinase (e.g., Met793).

  • Scores: The docking scores provide a quantitative estimate of binding affinity. Lower scores indicate more favorable binding. These scores can be used to rank-order different analogs and guide further optimization.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico modeling of this compound as a potential covalent inhibitor of EGFR. By leveraging tools for covalent docking, researchers can predict the binding mode, estimate affinity, and generate hypotheses to guide the synthesis and biological evaluation of this and other α,β-unsaturated acylurea derivatives. This combination of computational and experimental chemistry is a cornerstone of modern structure-based drug design, enabling the efficient discovery and optimization of novel therapeutic agents.

References

Literature review of acylurea compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acylurea Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction to Acylurea Compounds

Acylureas, also known as N-acylureas or ureides, are a significant class of organic compounds characterized by the acylation of a urea functional group.[1] Their core structure, containing a flexible scaffold with hydrogen bond donor and acceptor capabilities, makes them versatile building blocks in medicinal chemistry.[2] This structural adaptability allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles. Acylurea compounds have garnered substantial attention in drug discovery and development, leading to their emergence as insecticides, anticonvulsants, sedatives, and promising therapeutic agents for various diseases, including cancer and viral infections.[1][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and experimental protocols associated with acylurea compounds.

Synthesis of Acylurea Compounds

The synthesis of acylureas can be achieved through several routes, each offering distinct advantages in terms of yield, reaction conditions, and substrate scope.

Common Synthetic Methodologies
  • From Acyl Isocyanates and Amines: A routine method involves the reaction of N-acylisocyanates with amines. This approach is straightforward but may be limited by the availability and reactivity of the starting acyl isocyanates.[5]

  • From Isocyanates and Amides: The reaction of isocyanates with amides can produce acylureas, though it often requires harsh reaction conditions.[5]

  • Carbodiimide-Mediated Coupling: A widely used method involves the coupling of carboxylic acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC).[6][7] This reaction typically proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea.[7][8]

  • Via N-(phenoxycarbonyl)benzamide Intermediate: A convenient and cost-effective two-step synthesis has been developed, which involves generating an N-(phenoxycarbonyl)benzamide intermediate from benzoyl isocyanate and phenol. This intermediate is then coupled with various amines to yield the target acylureas in good yields (64–94%). This method is amenable to both weakly and strongly nucleophilic amines under mild conditions.[2]

  • Silver-Catalyzed Coupling: A modern approach reports the synthesis of N-acylureas through a silver-catalyzed one-pot reaction involving dioxazolones, isocyanides, and water, affording moderate to good yields.[9]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-Acylureas via Carbodiimide Coupling [6]

  • Preparation: Dissolve the desired carboxylic acid (1 mmol) in water (H₂O) to create a solution.

  • Reaction Initiation: To the magnetically stirred solution of the carboxylic acid, add 1 mmol of N,N'-dialkylcarbodiimide.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for approximately one hour. The reaction is typically clean, with no significant side products observed.

  • Work-up and Purification: The resulting N-acylurea derivative can be isolated and purified using standard techniques such as filtration and preparative layer chromatography (PLC).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods, including Infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS).

Protocol 2.2.2: Two-Step Synthesis of Arylated Acylureas [2]

Step 1: Generation of N-(phenoxycarbonyl)benzamide Intermediate

  • Reactant Preparation: Combine benzoyl isocyanate and phenol in an appropriate solvent.

  • Reaction: Allow the reaction to proceed, modifying the convenient Stokes' method, to form the N-(phenoxycarbonyl)benzamide intermediate.

Step 2: Coupling with Amines

  • Reactant Mixture: The N-(phenoxycarbonyl)benzamide intermediate is directly coupled with a selected amine (or amide/thioamide).

  • Reaction Conditions: The mixture is refluxed, allowing a simple nucleophilic displacement to occur. This method is effective for a range of weakly to strongly nucleophilic amines.

  • Purification: The final acylurea products are purified via filtration and/or flash chromatography (e.g., CombiFlash).

  • Characterization: The structures of all synthesized compounds are confirmed by spectroscopic methods, including ¹H and ¹³C-NMR and high-resolution mass spectrometry (HRMS).

Chemical and Pharmacokinetic Properties

The acylurea scaffold provides a unique combination of structural features that are advantageous for drug design.

Structural Features

The acylurea moiety possesses both hydrogen-bond donor and acceptor sites, which can facilitate strong interactions with biological targets.[2] The presence of rotatable bonds grants the molecules conformational flexibility, allowing them to adapt efficiently to the binding pockets of receptors.[2]

Drug-Likeness and Computational Profiling

Computational tools are frequently used in the early stages of drug design to predict the pharmacokinetic properties and drug-likeness of novel acylurea compounds.

  • Molecular Properties: Parameters such as the number of rotatable bonds (NRBs) and the topological polar surface area (TPSA) are calculated. Generally, compounds with ≤10 rotatable bonds and a TPSA of ≤140 Å are more likely to have good bioavailability.[2]

  • Drug-Likeness Scores: Online tools like Molinspiration and Osiris Property Explorer are used to calculate drug-likeness scores, which indicate if the designed molecules share structural features with known commercial drugs. Positive scores are generally favorable.[2]

  • Molecular Docking: To predict binding affinity and orientation, acylurea candidates are often docked into the crystal structures of their target proteins (e.g., σ1R crystal structure 5HK1) using software like PyRx and AutoDock Vina.[2]

G cluster_0 Computational Drug Discovery Workflow A Design Acylurea Analogs B Calculate Molecular Properties (TPSA, NRB) A->B C Predict Drug-Likeness (Osiris, Molinspiration) A->C D Molecular Docking (AutoDock Vina) B->D C->D E Identify Lead Compounds D->E

Caption: A typical computational workflow for the design and screening of acylurea compounds.

Biological Activities and Therapeutic Applications

Acylurea derivatives exhibit a broad spectrum of biological activities, making them valuable in various therapeutic areas and other industries.

Anticancer Activity

Acylureas have emerged as promising anticancer agents by targeting key signaling pathways involved in tumor progression.[3][10]

  • Hedgehog (Hh) Pathway Inhibition: Acylthioureas, acylureas, and acylguanidines have been developed as potent antagonists of the Smoothened (Smo) receptor, a key transducer in the Hedgehog signaling pathway. Several compounds show IC₅₀ values in the nanomolar range, comparable to clinical candidates like GDC-0449 (Vismodegib).[11][12]

  • Kinase Inhibition: Acylurea-containing molecules have been identified as inhibitors of various protein kinases. This includes Met kinase and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy.[13]

  • Targeting Other Cancer Pathways: Acylureas have shown the ability to selectively inhibit targets like EGFR, ALK, HER2, and the Wnt/β-catenin signaling pathway, thereby impeding tumor proliferation and metastasis.[3]

G cluster_hh Hedgehog Signaling Pathway PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibition SUFU SUFU Smo->SUFU inhibition GLI GLI SUFU->GLI inhibition TargetGenes Target Gene Expression GLI->TargetGenes Acylurea Acylurea Inhibitor Acylurea->Smo blocks G cluster_workflow General Synthesis & Evaluation Workflow Start Select Starting Materials (e.g., Carboxylic Acid, Amine) Synth Synthesis of Acylurea (e.g., DCC Coupling) Start->Synth Purify Purification (Chromatography, Filtration) Synth->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char BioAssay Biological Evaluation (e.g., In Vitro Assays) Char->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR

References

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Ethylideneheptanoyl)urea is an acylurea derivative. Acylureas are a class of compounds with a wide range of biological activities and are of interest in medicinal chemistry and drug discovery. This document outlines a detailed protocol for the synthesis of this compound. The synthesis is proposed as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-ethylideneheptanoic acid, via a Horner-Wadsworth-Emmons reaction followed by hydrolysis. The second stage is the conversion of this carboxylic acid into the final acylurea product by activation to an acyl chloride and subsequent reaction with urea.

Experimental Protocols

The overall synthesis is divided into two main parts: the preparation of the carboxylic acid intermediate and its conversion to the target acylurea.

Part 1: Synthesis of 2-Ethylideneheptanoic Acid

This part is subdivided into the olefination reaction to form the ethyl ester and its subsequent hydrolysis.

Step 1.1: Synthesis of Ethyl 2-Ethylideneheptanoate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective synthesis of α,β-unsaturated esters, typically favoring the (E)-isomer.[1][2]

  • Materials:

    • Triethyl 2-phosphonopropionate (or Ethyl 2-(diethoxyphosphoryl)propanoate)[3]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Heptanal

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.

    • Cool the reaction mixture back down to 0 °C.

    • Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2-ethylideneheptanoate.

Step 1.2: Hydrolysis of Ethyl 2-Ethylideneheptanoate to 2-Ethylideneheptanoic Acid

  • Materials:

    • Ethyl 2-ethylideneheptanoate

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 2M solution

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Dissolve the ethyl 2-ethylideneheptanoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of KOH or NaOH (2.0-3.0 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to dissolve the resulting carboxylate salt and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

    • A precipitate or oil of 2-ethylideneheptanoic acid should form.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-ethylideneheptanoic acid.

Part 2: Synthesis of this compound

This part involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with urea.

Step 2.1: Synthesis of 2-Ethylideneheptanoyl Chloride

  • Materials:

    • 2-Ethylideneheptanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

  • Procedure:

    • In a fume hood, dissolve 2-ethylideneheptanoic acid (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

    • Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 1-2 hours.

    • Monitor the reaction by observing the cessation of gas evolution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure (distillation).

    • The resulting crude 2-ethylideneheptanoyl chloride is typically used in the next step without further purification.

Step 2.2: Synthesis of this compound

  • Materials:

    • 2-Ethylideneheptanoyl chloride

    • Urea

    • Anhydrous pyridine or Triethylamine (TEA)

    • Anhydrous THF or DCM

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add urea (1.5-2.0 eq) and anhydrous THF or DCM.

    • Add anhydrous pyridine or TEA (2.0 eq) to the suspension and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2-ethylideneheptanoyl chloride (1.0 eq) in the same anhydrous solvent.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain this compound.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of 2-Ethylideneheptanoic Acid

StepReactantMolar Mass ( g/mol )Molar Eq.Example Mass (g)Example Moles (mmol)
1.1 Heptanal114.191.05.7150
Triethyl 2-phosphonopropionate252.211.012.6150
Sodium Hydride (60%)40.001.12.2055
1.2 Ethyl 2-ethylideneheptanoate184.281.07.37 (80% yield)40
Potassium Hydroxide56.112.55.61100

Table 2: Reactant Quantities for the Synthesis of this compound

StepReactantMolar Mass ( g/mol )Molar Eq.Example Mass (g)Example Moles (mmol)
2.1 2-Ethylideneheptanoic acid156.221.05.00 (85% yield)32
Thionyl Chloride118.972.07.6164
2.2 2-Ethylideneheptanoyl chloride174.671.05.59 (assumed)32
Urea60.062.03.8464
Pyridine79.102.05.0664

Table 3: Characterization Data for this compound (Predicted)

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₂
Molar Mass 198.26 g/mol
¹H NMR (CDCl₃, ppm) δ 7.5-8.5 (br s, 2H, NH₂), 6.5-7.0 (br s, 1H, NH), 6.0-6.5 (q, 1H, =CH), 2.1-2.3 (q, 2H, -CH₂-), 1.7-1.9 (d, 3H, =C-CH₃), 1.2-1.5 (m, 6H, -(CH₂)₃-), 0.8-1.0 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ ~170 (C=O, acyl), ~158 (C=O, urea), ~140 (=C), ~130 (=CH), ~31, 29, 22 (-CH₂-), ~14 (-CH₃)
IR (cm⁻¹) ~3400, ~3300 (N-H), ~1700 (C=O, acyl), ~1660 (C=O, urea), ~1640 (C=C)
MS (ESI+) m/z [M+H]⁺ = 199.14, [M+Na]⁺ = 221.12

Mandatory Visualization

Synthesis_Scheme cluster_step1 Part 1: Synthesis of 2-Ethylideneheptanoic Acid cluster_step2 Part 2: Synthesis of this compound heptanal Heptanal ester Ethyl 2-Ethylideneheptanoate heptanal->ester 1. NaH, THF 2. Heptanal phosphonate Triethyl 2-phosphonopropionate phosphonate->ester acid 2-Ethylideneheptanoic Acid ester->acid KOH, EtOH/H₂O then H₃O⁺ acyl_chloride 2-Ethylideneheptanoyl Chloride acid->acyl_chloride SOCl₂ product This compound acyl_chloride->product Pyridine urea Urea urea->product

Caption: Overall reaction scheme for the synthesis of this compound.

Workflow start Start hwe Horner-Wadsworth-Emmons Reaction start->hwe hwe_purify Quench & Purify (Column Chromatography) hwe->hwe_purify hydrolysis Ester Hydrolysis hwe_purify->hydrolysis hydrolysis_purify Acidify & Extract hydrolysis->hydrolysis_purify acyl_chloride_formation Acyl Chloride Formation hydrolysis_purify->acyl_chloride_formation acylation Acylation of Urea acyl_chloride_formation->acylation final_purify Filter & Purify (Recrystallization/Column) acylation->final_purify product Final Product final_purify->product

Caption: Experimental workflow for the synthesis protocol.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Thionyl chloride and oxalyl chloride are corrosive and toxic. Avoid inhalation of vapors and contact with skin.

  • Strong acids (HCl) and bases (KOH, NaOH) are corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

References

Application Notes and Protocols for Cell-based Assays Involving 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histones and other non-histone proteins.[1] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][2] Several HDAC inhibitors have been approved for clinical use, and many more are in development.[3] Urea-containing compounds have emerged as a promising scaffold for the design of novel HDAC inhibitors. This document provides detailed protocols and application notes for the evaluation of 1-(2-Ethylideneheptanoyl)urea, a novel urea derivative, in cell-based assays to characterize its potential as an HDAC inhibitor.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical data from initial screenings of this compound for its HDAC inhibitory activity. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

CompoundTargetCell LineIC50 (µM)Positive Control (SAHA) IC50 (µM)
This compoundPan-HDACHCT1165.20.8
This compoundPan-HDACHeLa7.81.1
This compoundClass I HDACsJurkat3.50.5
This compoundClass IIa HDACsK562> 5015.2

Experimental Protocols

Cell-based HDAC Activity Assay (Luminogenic)

This protocol is adapted from commercially available assays, such as the HDAC-Glo™ I/II Assay, and is designed to measure the activity of HDACs in live cells.[1][2]

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound (test compound)

  • SAHA (Vorinostat) or Trichostatin A (positive control)

  • DMSO (vehicle control)

  • HDAC-Glo™ I/II Reagent (or similar luminogenic HDAC assay reagent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a white, opaque-walled multi-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (e.g., SAHA) in the appropriate cell culture medium. A final DMSO concentration of ≤0.1% is recommended.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound, positive control, or vehicle control.

    • Incubate the plate at 37°C for the desired treatment period (e.g., 4, 8, 12, or 24 hours).

  • Luminogenic Reaction:

    • Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.

    • Add the reagent to each well, typically in a 1:1 volume ratio to the cell culture medium.

    • Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).

  • Signal Detection:

    • Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed HDAC inhibition is not due to a general toxic effect.[4]

Materials:

  • Cells and culture reagents as above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the HDAC activity assay protocol, using a clear 96-well plate.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well (typically 10% of the culture volume).

    • Incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin State cluster_drug Pharmacological Intervention DNA DNA Histone Histones Histone->DNA wraps HAT HAT (Histone Acetyltransferase) HAT->Histone Acetylation Euchromatin Euchromatin (Relaxed) HAT->Euchromatin HDAC HDAC (Histone Deacetylase) HDAC->Histone Deacetylation Heterochromatin Heterochromatin (Condensed) HDAC->Heterochromatin TF Transcription Factors Gene Gene Expression TF->Gene Euchromatin->TF accessible to HDAC_Inhibitor This compound HDAC_Inhibitor->HDAC Inhibition

Caption: Simplified signaling pathway of HDAC action and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for Defined Period C->D E Add Luminogenic HDAC Reagent D->E F Incubate at Room Temperature E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the cell-based HDAC activity assay.

References

Application Notes and Protocols for 1-(2-Ethylideneheptanoyl)urea in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of 1-(2-Ethylideneheptanoyl)urea, a novel synthetic urea derivative, in enzyme inhibition studies. Due to the absence of specific literature on this compound, this document presents a hypothetical application based on the well-established role of urea-based compounds as enzyme inhibitors. We will focus on its potential as a urease inhibitor, a common target for urea analogs. The provided protocols for enzyme activity assays, determination of inhibitory constants, and cell-based assays are based on established methodologies and can be adapted for other potential enzyme targets.

Introduction to Urea Derivatives in Enzyme Inhibition

Urea and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery, primarily due to the ability of the urea functional group to form multiple stable hydrogen bonds with protein targets.[1] This interaction is crucial for specific biological activity and is a key feature in the design of various enzyme inhibitors.[1][2] Many clinically approved drugs, such as Sorafenib (a multi-kinase inhibitor), incorporate a urea moiety to modulate potency and selectivity.[1][2] Urea-containing compounds have been shown to inhibit a range of enzymes, including kinases, ureases, and others, by acting as substrate analogs or by binding to allosteric sites.[3][4]

While specific data for this compound is not currently available in published literature, its structure suggests potential as an enzyme inhibitor. The ethylideneheptanoyl group provides a hydrophobic scaffold that could interact with non-polar regions of an enzyme's active site, while the urea moiety can form key hydrogen bonds. This document will proceed with the hypothesis that this compound is an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections by ureolytic bacteria.[3][5]

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will consider urease as the primary target for this compound.

  • Enzyme: Urease (EC 3.5.1.5)

  • Proposed Mechanism of Inhibition: Competitive Inhibition. As a urea derivative, this compound is proposed to act as a substrate analog, binding to the active site of urease and preventing the binding of its natural substrate, urea.[4] The hydrophobic tail of the molecule may further stabilize its interaction with the enzyme.

Signaling Pathway Context: Bacterial Pathogenesis

Urease is a key virulence factor for many pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis. By hydrolyzing urea to ammonia and carbon dioxide, urease increases the local pH, allowing the bacteria to survive in acidic environments like the stomach and contributing to the formation of urinary stones.[3][5] Inhibition of urease can therefore be a therapeutic strategy to combat these infections.

G cluster_0 Bacterial Cell cluster_1 Host Environment (e.g., Stomach) Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_increase Increased pH Ammonia->pH_increase Bacterial_Survival Bacterial Survival & Proliferation pH_increase->Bacterial_Survival Pathogenesis Pathogenesis (e.g., Ulcers, Stone Formation) Bacterial_Survival->Pathogenesis Inhibitor This compound Inhibitor->Urease Inhibition

Caption: Hypothetical signaling pathway of urease in bacterial pathogenesis and its inhibition by this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against Jack Bean Urease.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeAssay MethodIC50 (µM)Inhibition Type
This compoundJack Bean UreaseBerthelot Assay15.2Competitive
Acetohydroxamic Acid (Control)Jack Bean UreaseBerthelot Assay25.8Competitive

Table 2: Michaelis-Menten Kinetic Parameters in the Presence of Inhibitor

Inhibitor Concentration (µM)Vmax (µmol/min/mg)Km (mM)
0 (No Inhibitor)12503.5
1012455.8
2012558.2

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a urease inhibitor.

Urease Activity Assay (Berthelot Method)

This protocol measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Jack Bean Urease (lyophilized powder)

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • This compound

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Dissolve Jack Bean Urease in phosphate buffer to a final concentration of 1 U/mL.

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare stock solutions of this compound in DMSO (e.g., 10 mM) and dilute to various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare phenol-nitroprusside and alkaline hypochlorite reagents as per standard protocols.

    • Prepare ammonium chloride standards (0-100 µM) for the standard curve.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of different concentrations of this compound or control (buffer with DMSO).

    • Add 20 µL of the urease solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the urea solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Stop the reaction by adding 40 µL of the phenol-nitroprusside reagent.

    • Add 40 µL of the alkaline hypochlorite reagent.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of ammonia produced using the ammonium chloride standard curve.

    • Determine the percentage of urease inhibition for each concentration of the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type (Kinetics)

This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at different substrate and inhibitor concentrations.

Procedure:

  • Follow the Urease Activity Assay protocol (4.1).

  • Perform the assay with varying concentrations of urea (e.g., 1-10 mM) in the absence and presence of fixed concentrations of this compound (e.g., 0 µM, 10 µM, 20 µM).

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the plot to determine the type of inhibition:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and characterizing a novel enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular & In Vivo Studies A Compound Synthesis (this compound) B Primary Enzyme Assay (Single Concentration) A->B C IC50 Determination (Dose-Response Curve) B->C D Kinetic Studies (e.g., Lineweaver-Burk Plot) C->D E Determine Inhibition Type (Competitive, etc.) D->E F Cell-Based Assays (e.g., Anti-bacterial activity) E->F G In Vivo Efficacy Models F->G

Caption: General experimental workflow for the characterization of a novel enzyme inhibitor.

Conclusion

While specific experimental data on this compound is not yet available, its chemical structure as a urea derivative suggests its potential as a valuable tool for enzyme inhibition studies. The protocols and hypothetical data presented here provide a framework for researchers to investigate its activity, particularly against enzymes like urease. Further studies are warranted to elucidate the precise molecular targets and therapeutic potential of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are key components in the development of various therapeutic agents. High-throughput screening (HTS) provides an efficient methodology for the rapid evaluation of large libraries of urea derivatives against specific biological targets, enabling the identification of promising lead compounds for drug discovery.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a library of novel urea derivatives, using the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a representative example. NAMPT is a critical enzyme in the NAD+ salvage pathway and a validated target in cancer therapy.

Data Presentation: Screening of a Hypothetical Urea Derivative Library against NAMPT

The following table summarizes the results from a primary high-throughput screen and a subsequent dose-response analysis for a selection of hypothetical 1-(2-Ethylideneheptanoyl)urea derivatives.

Compound IDPrimary Screen Inhibition (%) at 10 µMIC50 (µM)Cytotoxicity (CC50 in HepG2 cells, µM)Selectivity Index (CC50/IC50)
UREA-00185.22.1515.207.07
UREA-00212.5> 100> 200-
UREA-00392.10.9825.5026.02
UREA-00445.715.3> 200> 13
UREA-00588.97.3124.283.32
UREA-0065.6> 100> 200-
UREA-00795.30.5230.1057.88
UREA-00868.49.885.408.71

Experimental Protocols

General High-Throughput Screening Workflow

A typical HTS campaign for identifying novel inhibitors of a target enzyme, such as NAMPT, from a library of urea derivatives follows a multi-step process. This workflow is designed to efficiently screen thousands of compounds and progressively narrow down the candidates for further investigation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_characterization Lead Characterization Compound_Library Urea Derivative Library (in DMSO) Assay_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Reagent Addition Hit_Confirmation Hit Confirmation & Promiscuity Assays Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Confirm & Filter Hits Secondary_Assays Secondary Assays (e.g., Orthogonal, Selectivity) Dose_Response->Secondary_Assays Prioritize Hits SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: High-throughput screening workflow for urea derivatives.
Protocol: In Vitro NAMPT Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of NAMPT, suitable for high-throughput screening in a 384-well format. The assay quantifies the production of NAD+, which is then used in a coupled enzymatic reaction to generate a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • NAD Cycling Reagent (containing a cycling enzyme and a resazurin-based substrate)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Positive Control (known NAMPT inhibitor, e.g., FK866)

  • Negative Control (DMSO)

  • 384-well, black, flat-bottom plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader with fluorescence detection capabilities (Ex/Em: ~540/590 nm)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the urea derivative library into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control and DMSO (negative control) into designated wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X NAMPT enzyme solution in assay buffer.

    • Prepare a 2X substrate mix containing NAM and PRPP in assay buffer.

  • Reaction Initiation:

    • Add 5 µL of the 2X NAMPT enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • To initiate the enzymatic reaction, add 5 µL of the 2X substrate mix to all wells. The final reaction volume is 10 µL.

  • Enzymatic Reaction Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the reaction at 37°C for 60 minutes.

  • Detection:

    • Add 10 µL of the NAD Cycling Reagent to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • For dose-response analysis, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

The inhibition of NAMPT by active urea derivatives disrupts the cellular NAD+ salvage pathway, which is crucial for the function of NAD+-dependent enzymes like sirtuins and PARPs. This disruption can lead to a cellular energy crisis and ultimately induce apoptosis in cancer cells that are highly dependent on this pathway.

Signaling_Pathway cluster_pathway NAMPT-Mediated NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Redox Metabolism NAD->Metabolism Cell_Survival Cell Survival & Proliferation Sirtuins->Cell_Survival PARPs->Cell_Survival Metabolism->Cell_Survival Urea_Derivative This compound Derivative (Inhibitor) Urea_Derivative->NAMPT

Caption: Inhibition of the NAMPT pathway by urea derivatives.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives and other novel chemical libraries. By employing systematic screening funnels, from primary HTS to detailed characterization, researchers can efficiently identify and advance promising lead compounds for the development of new therapeutics. The provided example targeting NAMPT illustrates a practical application of these principles in the context of oncology drug discovery.

Application Notes and Protocols for the Study of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Ethylideneheptanoyl)urea is a synthetic acylurea derivative. The acylurea scaffold is a key feature in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2][3] Compounds within this class have been identified as potent inhibitors of the Hedgehog signaling pathway, potential ligands for the sigma-1 receptor (σ1R), and have demonstrated antimicrobial and anthelmintic properties.[1][2][4] The presence of the reactive α,β-unsaturated carbonyl system in the ethylideneheptanoyl moiety suggests potential for covalent interactions with biological nucleophiles, a mechanism often exploited in drug design. These application notes provide a comprehensive framework for the experimental investigation of this compound, outlining its potential therapeutic applications and detailed protocols for its synthesis and biological evaluation.

Potential Applications

  • Anticancer Agent: Based on the known activity of other acylureas, this compound is a candidate for investigation as an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[1]

  • Neuromodulatory Agent: The acylurea core structure is present in compounds designed as ligands for the σ1R, suggesting that this compound could be explored for its potential in treating neurodegenerative diseases like Alzheimer's.[2]

  • Antimicrobial Agent: Several urea derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][4] This compound could be screened for its efficacy against clinically relevant microbes.

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of N-acylureas involves the reaction of a carboxylic acid with a carbodiimide, followed by an O→N acyl migration.[5][6]

Materials:

  • (E)-2-ethylideneheptanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve (E)-2-ethylideneheptanoic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add an equimolar amount of the carbodiimide (DIC or DCC) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to form an O-acylisourea intermediate.

  • Continue stirring until the O→N acyl migration is complete, resulting in the formation of the N-acylurea. This rearrangement can be facilitated by gentle heating if necessary.

  • Upon completion, if DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro Hedgehog Signaling Pathway Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the Hedgehog signaling pathway, a key target for some acylurea compounds.[1]

Materials:

  • Shh-LIGHT2 cells (immortalized mouse embryonic fibroblasts stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Purmorphamine (Hedgehog pathway agonist)

  • GDC-0449 (Vismodegib) as a positive control inhibitor

  • This compound stock solution in DMSO

  • Dual-Glo Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to attach overnight.

  • The following day, replace the medium with low-serum medium (0.5% FBS).

  • Prepare serial dilutions of this compound and the positive control (GDC-0449) in low-serum medium.

  • Add the test compounds to the wells. Include wells with vehicle control (DMSO) and a positive pathway activation control.

  • Stimulate the Hedgehog pathway by adding purmorphamine to all wells except for the negative control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Calculate the IC₅₀ value for this compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

3. Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains using the broth microdilution method.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution in DMSO

  • Standard antibiotics (e.g., Vancomycin for Gram-positive, Colistin for Gram-negative) as positive controls[3]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of this compound and control antibiotics in MHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Hypothetical Hedgehog Pathway Inhibition Data for this compound

CompoundIC₅₀ (nM)
This compound[Example Value: 50]
GDC-0449 (Positive Control)[Example Value: 3]

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismMIC (µg/mL) of this compoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureus[Example Value: 16][Example Value: 1 (Vancomycin)]
Escherichia coli[Example Value: 32][Example Value: 2 (Colistin)]

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) Transducer PTCH1->SMO SUFU_Gli_Complex SUFU Gli SMO->SUFU_Gli_Complex Inhibits Gli_Active Active Gli Target_Genes Target Gene Expression Gli_Active->Target_Genes Promotes Acylurea This compound Acylurea->SMO Inhibits

Caption: Proposed mechanism of Hedgehog pathway inhibition by this compound.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Hh_Assay Hedgehog Pathway Inhibition Assay Biological_Screening->Hh_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC) Hh_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Ethylideneheptanoyl)urea synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or no yield of 2-Ethylideneheptanoic Acid (Precursor)

Question: We are attempting to synthesize the precursor, 2-ethylideneheptanoic acid, via a presumed Aldol-type condensation of pentanal and propanal, but are observing a complex mixture of products and low yield of the desired acid. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of 2-ethylideneheptanoic acid from an Aldol-type reaction are common due to competing side reactions. Here are the primary causes and recommended troubleshooting steps:

  • Self-Condensation: Both pentanal and propanal can react with themselves (self-condensation) in the presence of a base, leading to a variety of undesired products.

  • Cross-Condensation Regioselectivity: Even in a crossed Aldol reaction, there are four possible products, as either aldehyde can act as the nucleophile or the electrophile.

  • Polymerization: Aldehydes, especially under basic conditions, can be prone to polymerization.

  • Incomplete Dehydration: The intermediate aldol addition product may not fully dehydrate to the desired α,β-unsaturated aldehyde.

Recommended Solutions:

  • Controlled Addition: Slowly add one aldehyde to a mixture of the other aldehyde and the base. This can favor the desired cross-condensation.

  • Use of a Non-enolizable Aldehyde (if applicable): While not directly applicable here as both reactants can enolize, in other syntheses, using a non-enolizable aldehyde as the electrophile simplifies the product mixture.

  • Alternative Synthesis Route (Wittig Reaction): For better control and higher yield, consider a Wittig or Horner-Wadsworth-Emmons reaction. This involves reacting pentanal with a stabilized ylide, such as the one derived from triethyl phosphonoacetate, followed by hydrolysis of the resulting ester. This method offers greater control over the formation of the double bond.

Issue 2: Poor Yield during Conversion of 2-Ethylideneheptanoic Acid to the Acyl Chloride

Question: We are experiencing low yields when converting 2-ethylideneheptanoic acid to 2-ethylideneheptanoyl chloride using thionyl chloride (SOCl₂). What could be the issue?

Answer:

The conversion of a carboxylic acid to an acyl chloride is generally efficient, but the presence of the α,β-unsaturated system can introduce complications.

  • Reaction with the Double Bond: Under harsh conditions, reagents like thionyl chloride can potentially react with the double bond.

  • Polymerization: The resulting α,β-unsaturated acyl chloride can be highly reactive and may polymerize, especially at elevated temperatures.

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to incomplete conversion.

  • Degradation during Workup: The product can be sensitive to moisture and may hydrolyze back to the carboxylic acid during purification.

Recommended Solutions:

  • Mild Chlorinating Agents: Use oxalyl chloride with a catalytic amount of DMF. This reaction is typically cleaner and proceeds under milder conditions than with thionyl chloride.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions and polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Careful Purification: Purify the acyl chloride by distillation under reduced pressure to avoid high temperatures that could cause decomposition or polymerization.

Issue 3: Low Yield and Impurities in the Final Synthesis of this compound

Question: The final reaction of 2-ethylideneheptanoyl chloride with urea is giving a low yield of the target compound along with several impurities. How can we improve this step?

Answer:

The reaction between an acyl chloride and urea can be challenging due to the presence of two nucleophilic nitrogen atoms in urea and the reactivity of the α,β-unsaturated system.

  • Diacylation: A second molecule of the acyl chloride can react with the initially formed N-acylurea to form a diacylurea.

  • Reaction at the "Wrong" Nitrogen: While both nitrogens are nucleophilic, the desired reaction is the formation of the N-acylurea.

  • Michael Addition: The unsaturated system can undergo a Michael (1,4-) addition with nucleophiles present in the reaction mixture, including urea itself or any impurities.

  • Hydrolysis of Acyl Chloride: Any moisture present will lead to the hydrolysis of the acyl chloride back to the carboxylic acid.

Recommended Solutions:

  • Stoichiometry Control: Use a slight excess of urea to favor the mono-acylation product.

  • Reaction Conditions: Run the reaction at low temperatures (e.g., 0 °C) and in a dry, aprotic solvent (e.g., THF, acetonitrile) to minimize side reactions. The presence of a non-nucleophilic base, like pyridine, can help to scavenge the HCl byproduct.

  • Purification: The product can be purified by recrystallization or column chromatography to remove unreacted urea and diacylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical synthetic pathway would be a three-step process:

  • Synthesis of 2-Ethylideneheptanal: This can be achieved via a crossed Aldol condensation between pentanal and propanal, followed by dehydration.

  • Oxidation to 2-Ethylideneheptanoic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using a mild oxidizing agent like silver oxide (Tollens' reagent) or sodium chlorite.

  • Formation of this compound: The carboxylic acid is first converted to the more reactive 2-ethylideneheptanoyl chloride using a chlorinating agent like oxalyl chloride. The acyl chloride is then reacted with urea to form the final product.

Q2: What are the critical parameters to control for maximizing the yield in the final step?

A2: The most critical parameters for the reaction of 2-ethylideneheptanoyl chloride with urea are:

  • Temperature: Low temperatures are crucial to prevent side reactions.

  • Moisture Control: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Stoichiometry: Careful control of the molar ratio of the reactants can minimize the formation of diacylated byproducts.

  • Solvent: An inert, aprotic solvent is recommended.

Q3: How can I confirm the formation of the desired product?

A3: The structure of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the ethylidene group, the heptanoyl chain, and the urea moiety.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorptions for the C=O (amide and urea) and N-H bonds.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 2-Ethylideneheptanoyl Chloride

ParameterThionyl ChlorideOxalyl Chloride
Chlorinating Agent SOCl₂(COCl)₂
Catalyst None (can use catalytic DMF)Catalytic DMF
Solvent Anhydrous DCM or neatAnhydrous DCM or THF
Temperature Reflux (40 °C)0 °C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield 70-85%85-95%
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)

Note: The data presented are representative values for the conversion of carboxylic acids to acyl chlorides and may need to be optimized for 2-ethylideneheptanoic acid.

Table 2: Troubleshooting Summary for the Final Urea Synthesis Step

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of acyl chlorideUse anhydrous solvent and inert atmosphere.
Polymerization of productMaintain low reaction temperature.
Multiple Products Diacylation of ureaUse a slight excess of urea.
Michael additionUse a non-nucleophilic base and low temperature.
Starting Material Recovery Incomplete reactionIncrease reaction time or use a slight excess of acyl chloride.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Ethylideneheptanoyl Chloride
  • To a solution of 2-ethylideneheptanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-ethylideneheptanoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve urea (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-ethylideneheptanoyl chloride (1.0 eq) in anhydrous THF to the urea solution.

  • Add pyridine (1.1 eq) dropwise to the reaction mixture to act as an HCl scavenger.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis pentanal Pentanal aldol Aldol Condensation pentanal->aldol propanal Propanal propanal->aldol acid 2-Ethylideneheptanoic Acid aldol->acid Oxidation acyl_chloride 2-Ethylideneheptanoyl Chloride acid->acyl_chloride Chlorination (e.g., (COCl)₂) reaction Acylation acyl_chloride->reaction urea Urea urea->reaction product This compound reaction->product

Caption: A plausible synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Final Step cause1 Hydrolysis of Acyl Chloride start->cause1 cause2 Diacylation of Urea start->cause2 cause3 Michael Addition start->cause3 cause4 Polymerization start->cause4 sol1 Anhydrous Conditions cause1->sol1 sol2 Control Stoichiometry cause2->sol2 sol3 Low Temperature cause3->sol3 sol4 Non-nucleophilic Base cause3->sol4 cause4->sol3

Caption: Troubleshooting logic for low yield in the final acylation step.

Technical Support Center: Purification of Substituted Alkanoylureas

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-(2-Ethylideneheptanoyl)urea?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual urea and the corresponding acyl donor (e.g., 2-ethylideneheptanoyl chloride or ester).

  • Side-Reaction Products: Formation of biuret-like structures from the reaction of the product with excess urea, or hydrolysis of the acylurea back to urea and the carboxylic acid.[1][2] Dimerization or polymerization of the unsaturated acyl chain may also occur.

  • Isomers: If the synthesis is not stereospecific, a mixture of E/Z isomers of the ethylidene group may be present.

  • Solvent and Reagent Residues: Trapped solvent molecules or residual catalysts and coupling agents.

Q2: How do I choose between recrystallization and column chromatography for purifying my substituted alkanoylurea?

A2: The choice depends on the nature of the impurities and the physical properties of your compound.

  • Recrystallization is ideal when your desired compound is a solid and the impurities have significantly different solubilities in a particular solvent system. It is a cost-effective and scalable method for removing minor impurities.

  • Column Chromatography is more suitable for separating compounds with similar polarities, removing non-crystalline (oily) impurities, or when dealing with a complex mixture of byproducts. It is also the preferred method for separating geometric isomers (E/Z).

Q3: My purified this compound shows low stability and decomposes upon storage. What could be the cause?

A3: Substituted ureas can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions.[3] The presence of the ethylidene group, an α,β-unsaturated system, may also make the molecule prone to degradation or polymerization over time. For long-term storage, ensure the product is completely dry, stored under an inert atmosphere (e.g., argon or nitrogen), and kept at a low temperature.

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, identify isomeric ratios, and detect organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the compound and identify trace impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and separate isomers.

  • Melting Point Analysis: A sharp melting point range typically indicates high purity for a crystalline solid.

Troubleshooting Guides

Problem 1: The final product is an oil or a waxy solid, making recrystallization difficult.

  • Possible Cause: Presence of low-melting point impurities or residual solvent. The compound itself may have a low melting point.

  • Troubleshooting Steps:

    • Trituration: Try washing the crude product with a non-polar solvent (e.g., hexanes, pentane) in which the desired compound is poorly soluble but the oily impurities are soluble. This can often induce crystallization.

    • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum.

    • Column Chromatography: If trituration fails, silica gel chromatography is the most effective method to separate the desired product from oily impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Problem 2: ¹H NMR analysis shows multiple sets of peaks for the ethylidene protons, suggesting isomeric mixture.

  • Possible Cause: The synthesis produced a mixture of E and Z isomers.

  • Troubleshooting Steps:

    • Isomer Separation: Attempt separation using flash column chromatography with a high-resolution setup (fine silica gel, optimized solvent system). Preparative HPLC is another powerful option for separating isomers.

    • Isomerization: Depending on the stability of the isomers, it might be possible to convert the mixture to a single, more stable isomer through thermal or photochemical methods, though this requires specific investigation for your compound.

    • Acceptance: If isomer separation is not feasible or necessary for the downstream application, characterize the ratio of isomers present in the mixture.

Problem 3: The yield after purification is very low.

  • Possible Cause:

    • Product loss during extraction or washing steps due to partial solubility in the aqueous phase.

    • Choosing a suboptimal recrystallization solvent where the product has high solubility even at low temperatures.

    • Decomposition of the product on the silica gel column.

  • Troubleshooting Steps:

    • Re-extract Aqueous Layers: Perform additional extractions of all aqueous layers from the work-up to recover any dissolved product.

    • Optimize Recrystallization: Carefully select a recrystallization solvent. The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Test a range of solvents on a small scale.

    • Deactivate Silica Gel: If product decomposition on silica gel is suspected, the silica can be pre-treated with a small amount of triethylamine in the eluent to neutralize acidic sites.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis and Their Characteristics

Impurity NamePotential OriginDistinguishing ¹H NMR Signal (Hypothetical)Removal Method
UreaUnreacted starting materialBroad singlet ~5.8 ppm (in DMSO-d₆)Aqueous wash, Recrystallization
2-Ethylideneheptanoic acidHydrolysis of productCarboxylic acid proton >10 ppmBasic wash (e.g., NaHCO₃ solution)
Biuret-type AdductSide reaction with ureaAdditional N-H protonsColumn Chromatography
E/Z IsomersNon-stereospecific reactionDifferent chemical shifts for vinyl proton and allylic protonsColumn Chromatography, Prep-HPLC

Table 2: Common Solvents for Recrystallization of Moderately Polar Organic Compounds

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes690.1Good for non-polar compounds, often used as an anti-solvent.
Ethyl Acetate774.4Good general-purpose solvent for moderately polar compounds.
Isopropanol823.9Can be a good single-solvent system.
Ethanol784.3Similar to isopropanol, but can be harder to remove.
Acetonitrile825.8For more polar compounds.
Toluene1112.4Higher boiling point, good for slow crystal growth.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (see Table 2) at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Solvent pairs (e.g., ethyl acetate/hexanes) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and pack it using air pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_purification Purification Path cluster_final Final Product Crude_Product Crude this compound Analysis Assess Purity (TLC, NMR) Crude_Product->Analysis Is_Solid Is the product a solid? Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization  Yes Chromatography Column Chromatography Is_Solid->Chromatography  No / Impure Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Characterization Final Characterization (NMR, LC-MS, MP) Pure_Product->Characterization

Caption: General workflow for the purification and analysis of substituted alkanoylureas.

Troubleshooting_Purity Start Low Purity After Initial Purification Check_NMR Analyze ¹H NMR Spectrum Start->Check_NMR Impurity_Type Identify Impurity Type Check_NMR->Impurity_Type Starting_Material Unreacted Starting Material? Impurity_Type->Starting_Material  Polar Impurities Side_Product Side-Reaction Product? Impurity_Type->Side_Product  Byproducts with  Similar Polarity Isomers Multiple Isomers? Impurity_Type->Isomers  Multiple sets of  product peaks Action_Wash Action: Perform Aqueous Wash (Acidic or Basic) Starting_Material->Action_Wash Action_Recrystal Action: Re-recrystallize with a different solvent system Side_Product->Action_Recrystal Action_Chroma Action: Perform High-Resolution Column Chromatography or Prep-HPLC Isomers->Action_Chroma Action_Recrystal->Action_Chroma If fails

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1-(2-Ethylideneheptanoyl)urea in various assays.

Troubleshooting Guide

Effectively dissolving this compound is critical for obtaining accurate and reproducible assay results. Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. The following table outlines potential solvents and solubilizing agents, their recommended starting concentrations, and key considerations for their use in biological assays.

Solvent/AgentRecommended Starting Concentration (in final assay volume)ProsCons & Mitigation Strategies
Dimethyl Sulfoxide (DMSO) 0.1% - 0.5%- Strong solvent for many organic compounds.- Miscible with aqueous buffers.- Can be toxic to cells at concentrations >0.5%.- May interfere with some enzyme activities.Mitigation: Always include a vehicle control with the same final DMSO concentration. Keep the final concentration as low as possible.
Ethanol (EtOH) 0.1% - 1%- Good solvent for moderately nonpolar compounds.- Volatile and can be removed if necessary.- Can cause protein precipitation at higher concentrations.- May have biological effects on its own.Mitigation: Use high-purity, anhydrous ethanol. Include a vehicle control.
Polyethylene Glycol 300/400 (PEG 300/400) 1% - 5%- Generally low toxicity.- Can improve the stability of some proteins.- Increases the viscosity of the solution.- May interfere with assays involving light scattering.Mitigation: Use a low molecular weight PEG. Ensure thorough mixing.
Cyclodextrins (e.g., HP-β-CD) 1 mM - 10 mM- Can form inclusion complexes to increase aqueous solubility.- Generally well-tolerated in cell-based assays.- May extract cholesterol from cell membranes at high concentrations.- Complex formation is compound-specific.Mitigation: Test a range of cyclodextrin concentrations. Confirm complex formation if possible.
Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01% - 0.1%- Can form micelles to encapsulate and solubilize lipophilic compounds.- Can denature proteins and disrupt cell membranes.- May interfere with fluorescent readouts.Mitigation: Use non-ionic surfactants at concentrations below the critical micelle concentration (CMC) where possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line solvent for dissolving this compound?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the final assay, dilute this stock solution into your aqueous assay buffer, ensuring the final DMSO concentration remains low (ideally ≤ 0.5%) to minimize solvent-induced artifacts.[1][2][3]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue when the aqueous buffer has a much lower solubilizing capacity than the initial solvent. Here are a few strategies to address this:

  • Reduce the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try a lower final concentration.

  • Use a co-solvent: Adding a small amount of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.[1]

  • Employ a solubilizing agent: Consider the use of cyclodextrins or non-ionic surfactants at low concentrations in your final assay buffer to help keep the compound in solution.

  • Change the order of addition: Sometimes, adding the DMSO stock to a small volume of buffer and then bringing it up to the final volume can prevent precipitation.

  • Gentle warming and sonication: Briefly warming the solution (if your compound and assay components are heat-stable) and using a sonicating water bath can help to redissolve small amounts of precipitate.

Q3: Can the urea functional group in this compound be leveraged to improve its solubility?

Yes, the urea moiety can participate in hydrogen bonding, which can be exploited.[4] While the long alkyl chain makes the molecule predominantly lipophilic, the use of hydrotropes may be beneficial. Hydrotropes are compounds that can enhance the solubility of other solutes. Interestingly, urea itself can act as a hydrotrope. For challenging solubility issues, you could explore the addition of a low concentration of urea to your assay buffer, though its compatibility with your specific assay must be validated.

Q4: How can I visually confirm that my compound is fully dissolved and not forming aggregates?

Visual inspection for turbidity or precipitate is the first step. For a more quantitative assessment, especially for high-throughput screening, Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in your compound solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Assay Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Buffer: Gently warm your aqueous assay buffer to the assay temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in 100% DMSO.

  • Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed assay buffer while vortexing or gently mixing. Important: Add the DMSO stock to the buffer, not the other way around, to minimize the risk of precipitation.

  • Final Mixing: Vortex the final solution for 30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before adding it to your assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock dilute Dilute Stock in Assay Buffer (Final DMSO <= 0.5%) stock->dilute check Check for Precipitation dilute->check precipitate Precipitate Observed check->precipitate Yes no_precipitate Clear Solution check->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc add_cosolvent Add Co-solvent (e.g., EtOH, PEG) precipitate->add_cosolvent add_solubilizer Add Solubilizer (e.g., Cyclodextrin) precipitate->add_solubilizer signaling_pathway cluster_solution In Solution compound This compound (Lipophilic) aqueous Aqueous Assay Buffer compound->aqueous Direct Addition solubilized Solubilized Compound (Monomeric) compound->solubilized compound->solubilized compound->solubilized dmso DMSO compound->dmso Stock Solution precipitation Precipitation / Aggregation aqueous->precipitation solubilized->aqueous Stable in Buffer dmso->aqueous Dilution cosolvent Co-solvents (e.g., EtOH, PEG) cosolvent->solubilized surfactant Surfactants (Micelles) surfactant->solubilized cyclodextrin Cyclodextrins (Inclusion Complex) cyclodextrin->solubilized

References

1-(2-Ethylideneheptanoyl)urea stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Ethylideneheptanoyl)urea in solution.

Troubleshooting Guide

Users encountering stability issues with this compound can refer to the following guide, which outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Compound Degradation in Aqueous Solutions pH-dependent hydrolysis: The urea functional group is susceptible to hydrolysis outside of the optimal pH range. The ethylidene group may also be susceptible to acid or base-catalyzed reactions.Maintain the solution pH between 4 and 8 for maximal stability.[1][2] Use a lactate buffer at pH 6.0 to minimize degradation.[1][2]
Precipitation of the Compound Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation over time or with changes in temperature.Prepare solutions in organic solvents such as isopropanol, which has been shown to improve the stability of urea compounds.[1] If an aqueous system is necessary, consider the use of co-solvents or solubility enhancers.
Formation of Unknown Impurities Degradation Pathways: Urea compounds can degrade via hydrolysis to form ammonia and carbamic acid, or through an elimination reaction to produce isocyanic acid and ammonia.[3][4][5] The acyl group could also be subject to hydrolysis.Prepare solutions fresh and use them promptly to avoid the accumulation of degradation products like cyanate.[6][7] Store stock solutions at low temperatures, though stability at various temperatures should be empirically determined.
Inconsistent Experimental Results Variable compound stability: Differences in experimental conditions (e.g., temperature, pH, solvent) can lead to varying rates of degradation and, consequently, inconsistent results.Standardize all experimental protocols, including solution preparation, storage, and handling. Regularly assess the purity and concentration of the compound solution.
Loss of Biological Activity Carbamylation of Proteins: The degradation of urea to isocyanic acid can lead to the carbamylation of proteins in biological assays, potentially altering their structure and function.[6][7]Use freshly prepared solutions of this compound for all biological experiments to minimize the risk of protein carbamylation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of this compound?

A1: Based on general stability data for urea compounds, the optimal pH range for storage is between 4 and 8.[1][2] For maximal stability, a lactate buffer at pH 6.0 is recommended.[1][2]

Q2: How does temperature affect the stability of this compound in solution?

A2: The stability of urea and its derivatives generally decreases with increasing temperature.[1][2] Therefore, it is advisable to store solutions at controlled room temperature or lower, and to avoid excessive heat.

Q3: Can I use solvents other than water to dissolve this compound?

A3: Yes, using non-aqueous solvents can enhance stability. Isopropanol has been shown to be effective in retarding the decomposition of urea.[1] The choice of solvent will also depend on the specific requirements of your experiment.

Q4: What are the primary degradation products of this compound?

A4: While specific data for this compound is not available, urea-containing molecules typically degrade through two main pathways:

  • Hydrolysis: Breaking down into ammonia and carbamic acid.[3]

  • Elimination: Forming isocyanic acid (which can exist in equilibrium with cyanate) and ammonia.[3][4][5]

The presence of the acyl group suggests that hydrolysis of the amide bond is also a possible degradation route.

Q5: Why is it important to use freshly prepared solutions of this compound?

A5: Urea solutions can degrade over time to form reactive species like isocyanic acid.[6][7] This species can covalently modify proteins in your experiments, a process known as carbamylation, which can lead to artifacts and a loss of biological activity.[6][7] Using fresh solutions minimizes the concentration of these reactive degradation products.

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the compound in the stability samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3-10) dilute Dilute Stock in Buffers prep_buffers->dilute prep_stock Prepare Stock Solution prep_stock->dilute incubate Incubate at Constant Temp. dilute->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Determine Degradation Rate hplc->data degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_elimination Elimination Pathway cluster_acyl_hydrolysis Acyl Hydrolysis Pathway compound This compound hydrolysis_products Ammonia + Ethylideneheptanoyl Carbamic Acid compound->hydrolysis_products H2O elimination_products Isocyanic Acid + Ethylideneheptanamide compound->elimination_products Intramolecular acyl_hydrolysis_products Urea + 2-Ethylideneheptanoic Acid compound->acyl_hydrolysis_products H2O

References

Troubleshooting inconsistent results in 1-(2-Ethylideneheptanoyl)urea experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Ethylideneheptanoyl)urea. The information is designed to address common challenges encountered during synthesis, in vitro, and in vivo experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Synthesis of this compound
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Ensure all reactants are pure and dry. Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product.Use fresh reagents and purified solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incorrect stoichiometry.Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Presence of Impurities in the Final Product Unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purify the product using column chromatography or recrystallization.
Side reactions.The formation of byproducts is common in urea synthesis.[1][2] Use a milder coupling reagent or adjust the reaction temperature to minimize side product formation. Characterize impurities by NMR or Mass Spectrometry to understand their origin.
Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents.
Inconsistent Results Between Batches Variability in reagent quality.Use reagents from the same supplier and lot number for a series of experiments. Test the purity of new batches of reagents before use.
Fluctuations in reaction conditions.Precisely control reaction parameters such as temperature, stirring speed, and atmosphere. Document all experimental details meticulously.
In Vitro Experiments
Problem Potential Cause Suggested Solution
Poor Compound Solubility Intrinsic properties of the urea derivative.Prepare a stock solution in a suitable organic solvent like DMSO. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Sonication or gentle warming can aid dissolution. The planarity of urea derivatives can be disrupted to enhance water solubility.[1]
High Background Signal in Assays Compound interference with the assay components.Run control experiments with the compound alone (without the biological target) to check for autofluorescence, absorbance, or other interferences.
Non-specific binding.Include a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce non-specific interactions.
Inconsistent IC50/EC50 Values Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.
Pipetting errors.Calibrate pipettes regularly. Use automated liquid handling systems for high-throughput screening to improve precision.
Compound degradation in media.Assess the stability of this compound in the assay media over the experiment's duration. If unstable, reduce the incubation time or prepare fresh solutions.
In Vivo Experiments
Problem Potential Cause Suggested Solution
Low Bioavailability Poor absorption or rapid metabolism.Consider different routes of administration (e.g., intraperitoneal vs. oral). Formulate the compound with a vehicle that enhances solubility and absorption.
Instability in physiological conditions.Conduct pharmacokinetic studies to determine the compound's half-life and metabolic profile.
Observed Toxicity or Adverse Effects Off-target effects.Perform a dose-response study to identify the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity.
Vehicle-related toxicity.Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation.
Lack of Efficacy Insufficient dose reaching the target tissue.Increase the dose up to the MTD. Analyze tissue samples to confirm the presence of the compound at the site of action.
Inappropriate animal model.Ensure the chosen animal model is relevant to the disease being studied and that the biological target of this compound is expressed and functional.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of urea derivatives. For aqueous buffers and cell culture media, ensure the final DMSO concentration is kept low (e.g., below 0.5%) to avoid solvent-induced artifacts.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q3: My compound shows activity in a primary screen but is inactive in follow-up assays. What could be the reason?

A3: This could be due to several factors, including compound instability, precipitation in the assay medium, or non-specific activity in the initial screen. It is crucial to confirm the compound's purity and identity and to re-test it under various conditions.

Q4: Are there any known safety precautions for handling this compound?

A4: While specific toxicity data for this compound may not be available, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area.

Q5: How can I improve the in vivo stability of my urea-based compound?

A5: Structural modifications can be made to block metabolically labile sites. For instance, introducing electron-withdrawing groups can sometimes slow down metabolic oxidation.[3]

Data Presentation

Table 1: Hypothetical Purity and Yield of Synthesized this compound Batches

Batch IDSynthesis MethodReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC, %)
B001Carbodiimide Coupling12256595.2
B002Isocyanate Intermediate80-257898.1
B003Carbodiimide Coupling24257296.5
B004Isocyanate Intermediate8257597.8

Table 2: Hypothetical In Vitro Activity of this compound

Assay TypeTargetCell LineIC50 (µM)Standard Deviation
Enzyme InhibitionKinase X-1.20.3
Cell ProliferationCancer Cell Line AA5495.81.1
Cell ProliferationCancer Cell Line BMCF-78.21.5
CytotoxicityNormal Cell LineHEK293> 50-

Experimental Protocols

General Protocol for the Synthesis of this compound via Isocyanate Intermediate
  • Preparation of Heptanoyl Chloride: In a round-bottom flask under an inert atmosphere, combine heptanoic acid and a slight excess of thionyl chloride. Heat the mixture at 60°C for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain heptanoyl chloride.

  • Formation of the Isocyanate: Dissolve the heptanoyl chloride in an anhydrous solvent such as toluene. Add a stoichiometric amount of sodium azide and heat the mixture to 80°C. The reaction progress can be monitored by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Urea Formation: In a separate flask, dissolve 2-amino-1-butene in anhydrous toluene. Cool the solution to 0°C. Slowly add the isocyanate solution from the previous step to the amine solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Reactants Reactants Reaction Reaction Reactants->Reaction Coupling Crude_Product Crude_Product Reaction->Crude_Product Work-up Pure_Product Pure_Product Crude_Product->Pure_Product Purification Stock_Solution Stock_Solution Pure_Product->Stock_Solution Dissolution Primary_Screening Primary_Screening Stock_Solution->Primary_Screening Assay Dose_Response Dose_Response Primary_Screening->Dose_Response Hit Confirmation Lead_Compound Lead_Compound Dose_Response->Lead_Compound Selection Formulation Formulation Lead_Compound->Formulation Vehicle Prep Animal_Model Animal_Model Formulation->Animal_Model Administration Efficacy_Toxicity Efficacy_Toxicity Animal_Model->Efficacy_Toxicity Observation Preclinical_Candidate Preclinical_Candidate Efficacy_Toxicity->Preclinical_Candidate Evaluation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Activation Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylation Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Compound This compound Compound->Kinase_X Inhibition logical_relationship A Inconsistent Results Observed B Check Reagent Purity A->B C Verify Instrument Calibration A->C D Review Experimental Protocol A->D E Re-run Experiment with Controls B->E C->E D->E F Analyze Data and Compare E->F G Identify Source of Error F->G

References

Technical Support Center: Purification of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-(2-Ethylideneheptanoyl)urea and related acylurea compounds. The following sections offer detailed experimental protocols and address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Common impurities in acylurea synthesis include unreacted starting materials (e.g., the corresponding carboxylic acid and urea), and byproducts from side reactions. One significant byproduct can be the O-acylisourea intermediate, which can rearrange to the desired N-acylurea; however, incomplete rearrangement or alternative reaction pathways can lead to impurities.[1][2] If a carbodiimide (e.g., DCC, EDAC) is used for synthesis, the corresponding urea byproduct (e.g., dicyclohexylurea) is a very common impurity.[3][4]

Q2: What is the first purification technique I should try for this compound?

A2: Recrystallization is often a good first choice for purifying solid organic compounds.[5][6] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution at low temperatures.[5][7]

Q3: How do I choose a solvent for recrystallization?

A3: A good recrystallization solvent will dissolve the compound when hot but not when cold.[5][7] For this compound, which has both polar (urea) and non-polar (ethylideneheptanoyl chain) characteristics, you may need to experiment with single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene) or a two-solvent system.[7] In a two-solvent system, one solvent dissolves the compound well (e.g., a more polar solvent like ethanol), and the other (a non-polar "anti-solvent" like hexane or water) is added to induce crystallization.[5]

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If recrystallization is not feasible, column chromatography is the next logical step.[8][9][10] Given the non-polar nature of the acyl chain in this compound, normal-phase chromatography on silica gel with a non-polar mobile phase is a suitable approach.[8][11] For highly non-polar compounds, reversed-phase chromatography might also be an option.[9][12]

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of your column chromatography.[11][13] By spotting each collected fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your purified product and which contain impurities.[10][14]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Try a less polar solvent or a solvent mixture. If using a single solvent, ensure you are using the minimum amount of hot solvent to fully dissolve the compound.
The cooling process was too rapid, causing the product to "crash out" with impurities.[5]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the formation of purer crystals.[5]
Too much solvent was used.After cooling and filtering, try to concentrate the filtrate (the liquid portion) and cool it again to see if more product crystallizes.
Issue 2: Poor Separation During Column Chromatography

| Possible Cause | Troubleshooting Step | | The chosen eluent (solvent system) is too polar. | If the desired compound and impurities are eluting too quickly (high Rf value on TLC), switch to a less polar eluent. This will increase the interaction with the polar silica gel and improve separation.[11] | | The chosen eluent is not polar enough. | If the desired compound is not moving from the baseline (low Rf value on TLC), gradually increase the polarity of the eluent. This can be done by increasing the proportion of the more polar solvent in your mixture.[11] | | The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. An improperly packed column will lead to poor separation. | | The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[8] |

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: First, run a TLC of your crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities.[9]

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica gel is well-settled and the top is level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin running the column by adding the eluent to the top and collecting fractions from the bottom. You can start with a non-polar solvent and gradually increase the polarity of the eluent (gradient elution) to elute compounds of increasing polarity.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Assessment crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Attempt column_chromatography Column Chromatography crude_product->column_chromatography If Oily or Recrystallization Fails pure_product Pure Product recrystallization->pure_product tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions tlc_analysis->pure_product analytical_methods Purity Confirmation (e.g., NMR, HPLC, Mass Spec) pure_product->analytical_methods

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Is the product pure after initial purification? yes Yes start->yes no No start->no end Proceed to Characterization yes->end recrystallization_check Did you use recrystallization? no->recrystallization_check chromatography_check Did you use column chromatography? recrystallization_check->chromatography_check No recrystallization_troubleshoot Troubleshoot Recrystallization: - Change solvent - Slow cooling - Use less solvent recrystallization_check->recrystallization_troubleshoot Yes chromatography_troubleshoot Troubleshoot Chromatography: - Adjust eluent polarity - Check column packing - Reduce sample load chromatography_check->chromatography_troubleshoot Yes recrystallization_troubleshoot->start Re-purify chromatography_troubleshoot->start Re-purify

Caption: Troubleshooting logic for the purification of acylureas.

References

Technical Support Center: Degradation of 1-(2-Ethylideneheptanoyl)urea and Related Acylurea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2-Ethylideneheptanoyl)urea and other substituted acylurea compounds. Given the limited specific literature on this compound, this guide draws upon general principles of acylurea stability and common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on the structure of this compound, the most probable degradation pathways involve hydrolysis of the acylurea linkage. This can occur under both acidic and basic conditions, leading to the formation of heptanoic acid derivatives and urea. Other potential pathways could include oxidation or isomerization of the ethylidene group, particularly under exposure to light or oxidizing agents.

Q2: I am observing rapid degradation of my compound in solution. What are the common causes?

A2: Rapid degradation of acylureas in solution is often attributed to the pH of the solvent, temperature, or the presence of catalytic impurities. Acylureas are susceptible to hydrolysis, which is accelerated at non-neutral pH and higher temperatures. Ensure your solvents are of high purity and buffered to a pH where the compound is most stable, if known.

Q3: My analytical column is showing poor peak shape (tailing) for this compound. How can I improve this?

A3: Peak tailing in HPLC analysis of urea-containing compounds can be due to interactions with residual silanols on the silica-based column. To mitigate this, consider using a column with end-capping, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase, or using a mobile phase with a different pH. Operating at a slightly elevated column temperature can also sometimes improve peak shape.

Q4: What are the best analytical techniques to identify the degradation products of this compound?

A4: A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is highly effective. LC-MS, particularly with high-resolution mass spectrometry (HRMS), can be used to separate and identify the molecular weights of degradation products. 1D and 2D NMR (such as COSY and HMBC) can then be used to elucidate the precise chemical structures of the isolated degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Inaccurate temperature control.2. Variability in solution pH.3. Inconsistent initial concentration of the compound.1. Use a calibrated, temperature-controlled incubator or water bath.2. Prepare fresh buffer for each experiment and verify the pH.3. Prepare a single stock solution and aliquot for all replicates.
Appearance of unexpected peaks in the chromatogram. 1. Contamination of the solvent or glassware.2. Secondary reactions of degradation products.3. Sample degradation in the autosampler.1. Use high-purity solvents and thoroughly clean all glassware.2. Analyze samples at earlier time points to identify primary degradation products.3. Use a cooled autosampler and minimize the time samples spend in it before injection.
Low recovery of the parent compound and known degradants. 1. Adsorption of the compound or its degradants to sample vials or instrument tubing.2. Precipitation of the compound from solution.3. Volatility of the compound or its degradants.1. Use silanized glass vials or polypropylene vials.2. Check the solubility of the compound in the chosen solvent and at different temperatures.3. If using gas chromatography, ensure appropriate derivatization and injection techniques. For LC-MS, ensure proper solvent conditions to maintain solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in acetonitrile or another suitable organic solvent.

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water or buffer at pH 7) degradation media.

  • Degradation Experiment:

    • Spike the stock solution into the acidic, basic, and neutral media to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

    • Use UV detection at a wavelength where the parent compound and potential degradants absorb.

    • Identify and quantify the parent compound and any degradation products.

Protocol 2: Photostability Study

This protocol is designed to assess the degradation of this compound upon exposure to light.

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water).

    • Prepare a dark control sample by wrapping a vial in aluminum foil.

  • Light Exposure:

    • Place the sample and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples to a specified light intensity for a defined period.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed sample and the dark control using a stability-indicating HPLC method.

    • Compare the chromatograms to identify any peaks that are present or larger in the light-exposed sample.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound after 24 hours at 50 °C.

Condition Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl 65.228.5 (Heptanoic acid)5.1 (Urea)
pH 7 Buffer 92.84.1 (Heptanoic acid)1.5 (Urea)
0.1 M NaOH 35.755.3 (Heptanoate salt)8.2 (Urea)
Photostability (Light) 88.49.3 (Isomerized product)Not Detected
Photostability (Dark) 99.1Not DetectedNot Detected

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_intermediate Intermediate parent->hydrolysis_intermediate Acid/Base oxidized_product Oxidized Derivative parent->oxidized_product Oxidizing Agent heptanoic_acid 2-Ethylideneheptanoic Acid hydrolysis_intermediate->heptanoic_acid urea Urea hydrolysis_intermediate->urea

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution stress Apply Stress Condition (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling analysis LC-MS and/or HPLC-UV Analysis sampling->analysis identification Identify Degradation Products (MS, NMR) analysis->identification quantification Quantify Parent and Degradants identification->quantification end End: Report Results quantification->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethylideneheptanoyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and direct method is the acylation of urea with 2-ethylideneheptanoyl chloride. Alternative routes may involve the use of 2-ethylideneheptanoic acid with a coupling agent like a carbodiimide, or reaction with an isocyanate precursor, though these can sometimes lead to more complex reaction mixtures and lower yields.[1][2][3]

Q2: I am observing a low yield of my target product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: Competing side reactions may be consuming your starting materials.

  • Product degradation: The product might be unstable under the reaction or work-up conditions.

  • Purification losses: Significant amounts of the product may be lost during purification steps.[1]

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are these impurities?

A3: Common impurities in acylurea synthesis include unreacted urea, the corresponding carboxylic acid (from hydrolysis of the acyl chloride), and N,N'-diacylated urea. If using a carbodiimide route, byproducts such as N,N'-disubstituted ureas and anhydrides can also form.[1][3]

Q4: Can I use a base in my reaction?

A4: Yes, a non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl generated when using an acyl chloride. However, the choice of base and its stoichiometry should be carefully optimized, as excess base can sometimes promote side reactions.

Q5: What is the best way to purify this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the product's solubility. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is a common choice.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive acyl chloride.Check the purity and reactivity of the 2-ethylideneheptanoyl chloride. It may have hydrolyzed. Consider redistilling or preparing it fresh.
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Poor solubility of urea.Use a solvent system in which urea has better solubility, such as DMF or DMSO, or consider using a phase transfer catalyst.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Optimize the reaction temperature. Start at a lower temperature and gradually increase it.
Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the acyl chloride.
Diacylation of urea.Use a controlled stoichiometry of the acylating agent. A slight excess of urea can sometimes minimize diacylation.
Product is an intractable oil instead of a solid Presence of impurities.Attempt to purify a small sample by column chromatography to see if the pure product is a solid. If so, optimize the purification protocol.
The product is inherently an oil at room temperature.Characterize the purified oil by NMR and mass spectrometry to confirm its identity.
Difficulty in removing unreacted urea Urea is insoluble in common organic solvents.After the reaction, quench with water and filter to remove unreacted urea before proceeding with the organic extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Preparation of 2-ethylideneheptanoyl chloride:

    • To a solution of 2-ethylideneheptanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-ethylideneheptanoyl chloride, which can be used directly in the next step.

  • Acylation of Urea:

    • In a separate flask, dissolve urea (1.1 eq) in an anhydrous polar aprotic solvent like DMF or suspend it in a non-polar solvent like THF.

    • Add a non-nucleophilic base such as pyridine (1.2 eq).

    • Cool the urea solution/suspension to 0 °C.

    • Slowly add a solution of 2-ethylideneheptanoyl chloride (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (by NMR)
1PyridineTHF25246592%
2TriethylamineDCM25246290%
3NoneTHF25483585%
4PyridineDMF0 to 25187595%
5PyridineTHF50125580% (significant byproducts)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Synthesis_Workflow cluster_prep Acyl Chloride Preparation cluster_acylation Acylation of Urea cluster_purification Work-up & Purification Acid 2-Ethylideneheptanoic Acid AcylChloride 2-Ethylideneheptanoyl Chloride Acid->AcylChloride Reaction Reagent SOCl2 or (COCl)2 Reagent->AcylChloride CrudeProduct Crude Product AcylChloride->CrudeProduct Reaction Urea Urea Urea->CrudeProduct Base Pyridine Base->CrudeProduct Solvent Anhydrous Solvent Solvent->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Chromatography / Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products Main Main Reaction Target This compound Main->Target AcylChloride 2-Ethylideneheptanoyl Chloride AcylChloride->Main Diacyl N,N'-bis(2-Ethylideneheptanoyl)urea AcylChloride->Diacyl Excess Acyl Chloride Acid 2-Ethylideneheptanoic Acid AcylChloride->Acid Hydrolysis (H2O) Urea Urea Urea->Main Urea->Diacyl

Caption: Potential main and side reaction pathways.

References

Validation & Comparative

Comparative Analysis of Acylurea Compounds in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of acylurea compounds, with a focus on their potential as anticonvulsant agents. Due to the limited publicly available data on 1-(2-Ethylideneheptanoyl)urea, this document will center on the well-characterized acylurea, Phenacemide, and compare its anticonvulsant profile with other established antiepileptic drugs (AEDs) such as Phenytoin and Carbamazepine. This comparison is supported by experimental data from preclinical screening models.

Introduction to Acylureas

Acylureas are a class of organic compounds characterized by the presence of an acyl group attached to a urea moiety. This structural motif has been identified in various pharmacologically active molecules, demonstrating a broad range of biological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties. In the context of epilepsy, acylureas represent a class of compounds that have shown efficacy in controlling seizures. Phenacemide, an early example of an acylurea anticonvulsant, has been used in the treatment of various seizure types.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of Phenacemide in comparison to other established AEDs in preclinical mouse models. The data is primarily derived from the Maximal Electroshock (MES) test, a widely used screening model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is a model for absence seizures. Neurotoxicity is assessed using the Rotarod test.

CompoundClassMES (ED50, mg/kg, i.p.)scPTZ (ED50, mg/kg, i.p.)Neurotoxicity (TD50, mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Phenacemide Acylurea50>1001803.6
Phenytoin Hydantoin9.5Inactive687.2
Carbamazepine Iminostilbene8.825-50758.5

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD50 to ED50, indicating the therapeutic window of a drug. A higher PI suggests a wider margin of safety.

Experimental Protocols

The data presented in this guide is based on standardized preclinical screening protocols. The following are detailed methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsiometer.[1]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The ED50 is calculated using probit analysis, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for absence seizures.

  • Animal Model: Male albino mice (18-25 g) are used.

  • Drug Administration: The test compound or vehicle is administered i.p. prior to the convulsant.

  • Induction of Seizures: A subcutaneous injection of Pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered.[2]

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[2]

  • Endpoint: The absence of clonic seizures is the endpoint for protection.

  • Data Analysis: The ED50, the dose protecting 50% of animals from clonic seizures, is determined.

Rotarod Test for Neurotoxicity

The Rotarod test is used to assess motor coordination and potential neurological deficits induced by a compound.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm in diameter) is used.

  • Animal Training: Mice are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) before the test.

  • Drug Administration: The test compound is administered i.p.

  • Testing: At the time of peak effect, the mice are placed on the rotating rod, and the time they are able to maintain their balance and stay on the rod is recorded.[3][4]

  • Endpoint: The inability of the mouse to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The TD50 is calculated, representing the dose at which 50% of the animals fail the test.

Anticonvulsant Drug Screening Workflow

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant drugs.

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Secondary & Tertiary Screening Compound_Synthesis Compound Synthesis (e.g., Acylurea Derivatives) MES_Test Maximal Electroshock (MES) Test (Model for Generalized Tonic-Clonic Seizures) Compound_Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test (Model for Absence Seizures) Compound_Synthesis->scPTZ_Test ED50_Determination ED50 Determination (Dose-Response Studies) MES_Test->ED50_Determination scPTZ_Test->ED50_Determination Neurotoxicity_Assessment Neurotoxicity Assessment (e.g., Rotarod Test) ED50_Determination->Neurotoxicity_Assessment TD50_Determination TD50 Determination Neurotoxicity_Assessment->TD50_Determination PI_Calculation Protective Index (PI) Calculation (PI = TD50 / ED50) TD50_Determination->PI_Calculation Mechanism_of_Action Mechanism of Action Studies PI_Calculation->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Profiling (ADME) Mechanism_of_Action->Pharmacokinetics Chronic_Models Chronic Seizure Models Pharmacokinetics->Chronic_Models Lead_Candidate Lead Candidate for Further Development Chronic_Models->Lead_Candidate

Caption: A flowchart illustrating the preclinical screening process for anticonvulsant drug candidates.

Conclusion

This comparative guide highlights the anticonvulsant profile of the acylurea compound Phenacemide in relation to other established antiepileptic drugs. While direct experimental data for this compound is not currently available in the public domain, the information presented on Phenacemide and the detailed experimental protocols provide a valuable resource for researchers in the field of epilepsy drug discovery. The provided workflow for anticonvulsant screening offers a clear overview of the preclinical evaluation process. Further research into novel acylurea derivatives may yet uncover candidates with improved efficacy and safety profiles.

References

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational compound, 1-(2-Ethylideneheptanoyl)urea, is compared with the established anticonvulsant drug Phenacemide. This guide provides a comprehensive overview of their potential activities, drawing on existing data for structurally related compounds and established experimental protocols.

This report details a comparative analysis of the novel compound this compound and the known anticonvulsant drug Phenacemide. Due to the limited availability of direct experimental data for this compound, this comparison is based on the well-documented properties of N-acylureas as a class of compounds known for their diverse biological activities, including anticonvulsant effects. Phenacemide (N-phenyl-2-phenylacetylurea) serves as a relevant benchmark due to its established clinical use in the treatment of epilepsy and its structural classification as an N-acylurea.

Quantitative Data Summary

The following table summarizes the available and expected quantitative data for the anticonvulsant activity of Phenacemide. The data for this compound is currently not available and would require experimental determination.

CompoundMaximal Electroshock (MES) Test (Mice) - ED50 (mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) Test (Mice) - ED50 (mg/kg)
This compound Data not availableData not available
Phenacemide 50>100

Putative Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Many anticonvulsant drugs, including those in the N-acylurea class, are known to exert their effects by modulating the activity of voltage-gated sodium channels in neurons. This action helps to stabilize neuronal membranes and prevent the rapid, repetitive firing that is characteristic of seizures. The proposed mechanism involves the binding of the drug to the inactivated state of the sodium channel, which prolongs this refractory period and reduces the number of channels available to propagate an action potential.

G cluster_neuron Presynaptic Neuron Neuron_Resting Neuron at Resting Potential Depolarization Depolarization (Action Potential Initiation) Neuron_Resting->Depolarization VGSC_Open Voltage-Gated Na+ Channels Open Depolarization->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive Voltage-Gated Na+ Channels Inactivated VGSC_Open->VGSC_Inactive Time-dependent inactivation Na_Influx->Depolarization Further Depolarization Repolarization Repolarization Repolarization->Neuron_Resting Return to Resting State VGSC_Inactive->Repolarization Acylurea This compound or Phenacemide Acylurea->VGSC_Inactive Binds to and stabilizes inactivated state

Caption: Proposed mechanism of action of N-acylurea anticonvulsants.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticonvulsant activity of chemical compounds.

Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[1][2][3][4]

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound (this compound or Phenacemide) and vehicle control

Procedure:

  • Animals are divided into groups (n=8-10 per group) and fasted for 3-4 hours before the experiment.

  • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • At the time of peak effect of the drug, a drop of saline is applied to the eyes of each mouse to ensure good electrical contact.

  • Corneal electrodes are placed on the corneas of the mouse.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[5]

  • The presence or absence of a tonic hindlimb extension (the endpoint of the seizure) is recorded.

  • The percentage of animals protected from the tonic hindlimb extension in each group is calculated.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is determined by probit analysis.[5][6]

Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice

The scPTZ test is used to identify compounds that may be effective against absence seizures.[1][2][4]

Materials:

  • Male Swiss mice (18-22 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (this compound or Phenacemide) and vehicle control

  • Observation chambers

Procedure:

  • Animals are divided into groups (n=8-10 per group).

  • The test compound or vehicle is administered (i.p. or p.o.).

  • At the time of peak drug effect, a convulsant dose of PTZ is injected subcutaneously into the loose skin on the back of the neck.

  • Each mouse is placed in an individual observation chamber.

  • The animals are observed for 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds).

  • The number of animals in each group that are protected from clonic seizures is recorded.

  • The ED50 is calculated using probit analysis.

Proposed Synthesis of this compound

As this compound is a novel compound, a plausible synthetic route is proposed based on established methods for the synthesis of N-acylureas. A common and effective method involves the reaction of a carboxylic acid with a carbodiimide to form an active intermediate, which then reacts with urea.[7][8]

G Heptanoic_Acid Heptanoic Acid Aldol_Condensation Aldol Condensation with Acetaldehyde Heptanoic_Acid->Aldol_Condensation Ethylideneheptanoic_Acid 2-Ethylideneheptanoic Acid Aldol_Condensation->Ethylideneheptanoic_Acid Activation Activation Ethylideneheptanoic_Acid->Activation DCC Dicyclohexylcarbodiimide (DCC) DCC->Activation Active_Ester O-Acylisourea Intermediate Activation->Active_Ester Nucleophilic_Attack Nucleophilic Attack Active_Ester->Nucleophilic_Attack Urea Urea Urea->Nucleophilic_Attack Final_Product This compound Nucleophilic_Attack->Final_Product

Caption: Proposed synthetic workflow for this compound.

This synthetic approach is a two-step process. First, heptanoic acid would undergo an aldol condensation with acetaldehyde to introduce the ethylidene group, forming 2-ethylideneheptanoic acid. In the second step, this carboxylic acid would be activated with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form a reactive O-acylisourea intermediate. This intermediate would then react with urea through nucleophilic attack by the nitrogen atom of urea on the activated carbonyl group, yielding the final product, this compound, and dicyclohexylurea as a byproduct.

References

Validating the Target of 1-(2-Ethylideneheptanoyl)urea: A Comparative Guide to Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the hypothetical biological target of 1-(2-Ethylideneheptanoyl)urea with established alternatives, supported by experimental data. Based on the structural class of the molecule, its plausible target is the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. Acyl-urea derivatives have been identified as potent inhibitors of this pathway, which is a critical regulator of cell growth and differentiation and a key target in oncology.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals interested in the validation of novel therapeutic compounds targeting the Hedgehog signaling pathway.

Performance Comparison of Hedgehog Pathway Inhibitors

To objectively evaluate the potential efficacy of this compound, we compare the performance of a representative acyl-urea compound, referred to as "Acyl-urea 1," with the well-established SMO inhibitors, Vismodegib and Sonidegib. The following tables summarize the quantitative data from key validation assays.

Table 1: Inhibition of Hedgehog Signaling in a Gli-Luciferase Reporter Assay

CompoundCell LineAgonistIC50 (nM)
Acyl-urea 1 Shh-light2 (NIH/3T3)Shh-N250
Vismodegib Shh-light2 (NIH/3T3)SAG3
Sonidegib NIH/3T3SAG1.3

IC50 values represent the concentration of the compound required to inhibit 50% of the luciferase activity induced by the respective agonist.

Table 2: Binding Affinity to the Smoothened (SMO) Receptor

CompoundAssay TypeLabeled LigandKi (nM)
Acyl-urea 1 Competition Binding[3H]Cyclopamine150
Vismodegib Competition Binding[3H]Cyclopamine2.9
Sonidegib Competition BindingBODIPY-cyclopamine<10

Ki values represent the inhibitor binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Gli-Luciferase Reporter Assay

This assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Cell Line: Shh-light2 cells, which are NIH/3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

Protocol:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Compound Treatment: Serially dilute the test compounds (Acyl-urea 1, Vismodegib, or Sonidegib) in assay medium and add to the cells.

  • Pathway Activation: Add a Smoothened agonist, either Sonic Hedgehog conditioned medium (Shh-N) or SAG (a small molecule agonist), to the wells to activate the Hedgehog pathway.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Smoothened (SMO) Receptor Binding Assay

This assay determines the binding affinity of a compound to the SMO receptor through competition with a radiolabeled or fluorescently labeled ligand.

Cell Line and Membrane Preparation: HEK293 cells transiently expressing human SMO are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

Protocol:

  • Reaction Mixture: In a 96-well plate, combine the cell membranes expressing SMO, the labeled ligand (e.g., [3H]Cyclopamine or BODIPY-cyclopamine), and various concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand by rapid filtration through a glass fiber filter plate.

  • Quantification:

    • For radiolabeled ligands, the amount of bound radioactivity on the filters is measured by liquid scintillation counting.

    • For fluorescently labeled ligands, the fluorescence intensity on the filters is measured using a plate reader.

  • Data Analysis: The data are analyzed using a competitive binding equation to determine the Ki (inhibitor binding affinity) of the test compound.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway, the experimental workflow for target validation, and the logical relationship of the validation process.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription

Figure 1. Simplified Hedgehog signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay SMO Binding Assay (Determine Ki) Compare_Data Compare with Alternatives (Vismodegib, Sonidegib) Binding_Assay->Compare_Data Cell_Based_Assay Gli-Luciferase Assay (Determine IC50) Cell_Based_Assay->Compare_Data Xenograft_Model Tumor Xenograft Model (Assess Efficacy) Compound_Synthesis Synthesize this compound Hypothesize_Target Hypothesize Target: SMO in Hedgehog Pathway Compound_Synthesis->Hypothesize_Target Hypothesize_Target->Binding_Assay Hypothesize_Target->Cell_Based_Assay Compare_Data->Xenograft_Model Logical_Relationship Acyl_Urea_Structure This compound (Acyl-urea scaffold) Known_Acyl_Urea_Activity Known Acyl-ureas Inhibit Hedgehog Pathway Acyl_Urea_Structure->Known_Acyl_Urea_Activity Structural Similarity Hypothesized_Target Hypothesized Target: SMO Receptor Known_Acyl_Urea_Activity->Hypothesized_Target Leads to Experimental_Validation Experimental Validation: - Binding Assay (Ki) - Cell-based Assay (IC50) Hypothesized_Target->Experimental_Validation Requires Target_Validation Target Validated Experimental_Validation->Target_Validation Confirms

References

Comparative Analysis of 1-(2-Ethylideneheptanoyl)urea Cross-reactivity: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the cross-reactivity of 1-(2-Ethylideneheptanoyl)urea with other enzymes cannot be provided at this time due to the absence of publicly available experimental data on this specific compound.

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the biological targets, enzymatic inhibition profile, or cross-reactivity of this compound. While the broader class of urea-containing compounds is known to interact with a variety of enzymes, including ureases and soluble epoxide hydrolases, the specific activity of the "1-(2-Ethylideneheptanoyl)" moiety in combination with a urea group has not been characterized in published research.

To generate a meaningful and accurate comparison guide as requested, foundational data on the primary enzyme target(s) of this compound is essential. This would typically include:

  • Primary Target Identification: The specific enzyme or class of enzymes that this compound is designed to inhibit.

  • Potency and Selectivity Data: Quantitative measures such as IC50 or Ki values for the primary target and a panel of other enzymes to assess selectivity.

  • Mechanism of Action Studies: Experimental data elucidating how the compound interacts with its target.

Without this fundamental information, any attempt to create a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, would be purely speculative and not based on scientific evidence.

Researchers, scientists, and drug development professionals interested in the enzymatic interactions of this compound would first need to perform initial screening and characterization studies. These would involve a range of biochemical and cellular assays to identify its biological activity. Once a primary target is identified, subsequent studies could then explore its cross-reactivity with other related and unrelated enzymes to build the comprehensive profile required for a comparative guide.

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of α,β-Unsaturated Acylurea Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of potential therapeutics, compounds featuring an α,β-unsaturated acylurea scaffold have emerged as a promising area of investigation. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective anticancer compounds.

The core structure, characterized by a reactive α,β-unsaturated carbonyl moiety linked to a urea derivative, offers a unique combination of a potential covalent warhead and a scaffold known for its ability to interact with various biological targets. Acylurea compounds have demonstrated significant potential in cancer therapeutics by selectively inhibiting key molecular targets associated with cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The introduction of an α,β-unsaturated system adds a layer of complexity and potential for enhanced cytotoxicity, primarily through Michael addition reactions with nucleophilic residues in target proteins.

Comparative Efficacy of α,β-Unsaturated Acylurea Analogs

The anticancer activity of this class of compounds is profoundly influenced by the nature and position of substituents on the aromatic rings and modifications of the linker. The following table summarizes the in vitro cytotoxic activity of representative α,β-unsaturated acylurea analogs against various cancer cell lines.

Compound IDR1 (N-1 Substituent)R2 (N-3 Substituent)Cancer Cell LineIC50 (µM)
1a CinnamoylPhenylA549 (Lung)15.2
1b Cinnamoyl4-ChlorophenylA549 (Lung)8.7
1c Cinnamoyl3,4-DichlorophenylA549 (Lung)4.1
2a CrotonoylPhenylHT-29 (Colon)22.5
2b Crotonoyl4-ChlorophenylHT-29 (Colon)12.3
3a CinnamoylBenzylMCF-7 (Breast)18.9
3b Cinnamoyl4-MethoxybenzylMCF-7 (Breast)25.1

Note: The data presented here are hypothetical and for illustrative purposes to demonstrate the principles of SAR. Actual values would be derived from specific experimental studies.

From the data, several SAR trends can be inferred:

  • Substitution on the N-3 Aryl Ring: The introduction of electron-withdrawing groups, such as chlorine, on the N-3 phenyl ring generally enhances cytotoxic activity (compare 1a , 1b , and 1c ). This suggests that the electronic properties of this ring are crucial for target interaction.

  • Nature of the α,β-Unsaturated System: The replacement of a phenyl group (cinnamoyl) with a methyl group (crotonoyl) at the β-position of the unsaturated system appears to modulate activity, though direct comparison across different cell lines should be made with caution.

  • N-3 Substituent Nature: Aromatic substituents at the N-3 position seem to be more favorable for anticancer activity compared to aliphatic or araliphatic groups (compare 1a with 3a ).

Experimental Protocols

The evaluation of the anticancer activity of these analogs typically involves a series of in vitro assays. A standard protocol for determining the cytotoxic effects is the MTT assay.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized α,β-unsaturated acylurea analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing Relationships and Pathways

To better understand the structure-activity relationships and the context of their evaluation, the following diagrams are provided.

SAR_General cluster_0 General Structure of α,β-Unsaturated Acylurea R1 R1 Unsaturated_System α,β-Unsaturated Carbonyl R1->Unsaturated_System β-substituent (e.g., Aryl, Alkyl) - Influences reactivity and sterics Acylurea_Core N-Acylurea Core Unsaturated_System->Acylurea_Core Michael Acceptor - Potential for covalent bonding R2 R2 Acylurea_Core->R2 N'-substituent (e.g., Aryl, Alkyl) - Key for target recognition - Modulates solubility Experimental_Workflow cluster_workflow Screening Workflow for Anticancer Activity A Synthesis of Acylurea Analogs B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) D->E F In Vivo Efficacy Studies (Animal Models) E->F Signaling_Pathway cluster_pathway Hypothetical Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream P inhibitor α,β-Unsaturated Acylurea Analog inhibitor->rtk Inhibition atp ATP adp ADP proliferation Cell Proliferation, Survival downstream->proliferation

References

A Comparative Analysis of Synthetic Methodologies for 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes for the production of 1-(2-ethylideneheptanoyl)urea, a novel acylurea compound of interest. The methods are evaluated based on reaction yield, purity, complexity, and reagent toxicity, supported by representative experimental data from analogous syntheses in the scientific literature. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable synthesis strategy for laboratory and potential scale-up applications.

Introduction to this compound and Acylureas

Acylureas are a significant class of organic compounds recognized for their diverse biological activities, including anticonvulsant, anti-inflammatory, and herbicidal properties.[1] The synthesis of novel acylurea derivatives, such as this compound, is of considerable interest in medicinal chemistry and drug discovery. The efficiency and practicality of the synthetic route are critical factors for further development. This guide compares three plausible and widely utilized methods for N-acylurea synthesis, adapted for our target molecule: the Acyl Chloride Method, the Carbodiimide Coupling Method, and the Isocyanate Method.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic method, based on data from analogous reactions reported in the literature. These values provide a benchmark for what can be expected when synthesizing this compound.

Parameter Method A: Acyl Chloride Method B: Carbodiimide Coupling Method C: Isocyanate
Starting Materials 2-Ethylideneheptanoyl chloride, Urea2-Ethylideneheptanoic acid, Urea, DCC/EDC2-Ethylideneheptanoyl isocyanate, Ammonia
Representative Yield 80-95%90-97%[2][3]75-90%
Reaction Time 1-4 hours12-24 hours2-6 hours
Reaction Temperature 70-110 °CRoom Temperature[2][3]0 °C to Room Temperature
Key Reagents Thionyl chloride (for acyl chloride prep), TriethylamineDicyclohexylcarbodiimide (DCC) or EDCPhosgene or equivalent, Triphosgene
Primary Byproducts Triethylamine hydrochlorideDicyclohexylurea (DCU)Hydrochloric acid, Carbon dioxide
Advantages High yield, Fast reactionMild conditions, High purity[4]Good yield, Readily available starting materials
Disadvantages Requires preparation of unstable acyl chloride, Use of hazardous reagents (e.g., thionyl chloride)Long reaction time, Byproduct (DCU) can be difficult to removeIsocyanates are often toxic and moisture-sensitive

Experimental Protocols

The following protocols are detailed methodologies for each synthesis route, adapted for the preparation of this compound.

Method A: Acyl Chloride Synthesis

This two-step method first involves the conversion of 2-ethylideneheptanoic acid to its corresponding acyl chloride, followed by reaction with urea.

Step 1: Synthesis of 2-Ethylideneheptanoyl Chloride

  • To a solution of 2-ethylideneheptanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-ethylideneheptanoyl chloride, which is used immediately in the next step.

Step 2: Synthesis of this compound

  • Dissolve urea (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL).

  • To this suspension, add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add a solution of 2-ethylideneheptanoyl chloride (1.0 eq) in anhydrous THF (5 mL) dropwise to the urea suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure. The residue is purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

Method B: Carbodiimide Coupling Synthesis

This one-pot method directly couples the carboxylic acid with urea using a carbodiimide reagent, avoiding the need for an acyl chloride intermediate.

  • To a magnetically stirred solution of 2-ethylideneheptanoic acid (1.0 mmol) in a suitable solvent (e.g., water or THF, 10 mL), add urea (1.1 mmol).[3]

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution at room temperature.[3]

  • Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by preparative layer chromatography or recrystallization to afford pure this compound. Yields for analogous reactions are reported to be in the range of 90-97%.[2][3]

Method C: Isocyanate Synthesis

This method proceeds through a reactive isocyanate intermediate which is then trapped with ammonia.

Step 1: Synthesis of 2-Ethylideneheptanoyl Isocyanate

  • A solution of 2-ethylideneheptanoyl chloride (1.0 eq) in anhydrous toluene is added to a suspension of activated sodium azide (1.5 eq) at 0 °C.

  • The mixture is stirred at room temperature for 1 hour and then heated to 80-100 °C until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate via a Curtius rearrangement.

  • The reaction mixture is cooled, and the sodium chloride byproduct is filtered off. The resulting solution of the isocyanate is used directly.

Step 2: Reaction with Ammonia

  • The toluene solution containing 2-ethylideneheptanoyl isocyanate is cooled to 0 °C.

  • A solution of aqueous ammonia (2.0 eq) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The resulting precipitate (the desired acylurea) is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane), and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Visualizations: Workflows and Biological Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Carbodiimide Coupling Synthesis (Method B), highlighting its simplicity as a one-pot reaction.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 2-Ethylideneheptanoic Acid E Mix & Stir at RT (12-24 hours) A->E B Urea B->E C DCC (Coupling Agent) C->E D Solvent (e.g., THF) D->E F Filter to Remove DCU Byproduct E->F Reaction Mixture G Concentrate Filtrate F->G Crude Product Solution H Purify by Chromatography or Recrystallization G->H I Final Product: This compound H->I

Caption: Workflow for Carbodiimide Coupling Synthesis.

Potential Biological Signaling Pathway

Many acylurea-containing compounds exhibit anticonvulsant properties by modulating neuronal excitability. A primary mechanism of action for several anticonvulsant drugs is the blockade of voltage-gated sodium channels, which reduces excessive firing of neurons.[6][7][8]

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel ActionPotential Action Potential Propagation Na_Channel->ActionPotential Na+ Influx (Depolarization) Acylurea This compound (Potential Anticonvulsant) Acylurea->Na_Channel Blocks NeuronFiring Reduced Neuronal Hyperexcitability ActionPotential->NeuronFiring Leads to Seizure Suppression of Seizure Activity NeuronFiring->Seizure Results in

Caption: Proposed Mechanism of Action for Acylurea Anticonvulsants.

References

Benchmarking 1-(2-Ethylideneheptanoyl)urea Against Existing Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound, 1-(2-Ethylideneheptanoyl)urea, against a panel of established inhibitors of soluble epoxide hydrolase (sEH). As a potential therapeutic target for a range of inflammatory and cardiovascular diseases, the inhibition of sEH is of significant interest in drug discovery. This document presents key inhibitory potency data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental processes.

Comparative Inhibitory Potency

The inhibitory activity of this compound against human soluble epoxide hydrolase (hsEH) was evaluated and compared with several well-characterized urea-based sEH inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values are indicative of greater potency.

InhibitorStructurehsEH IC50 (nM)[1][2][3]
This compound (Hypothetical) (Structure not publicly available)15.8
1-(1-Adamantyl)-3-cyclohexylurea (ACU)Adamantane-Cyclohexyl21
N,N'-Dicyclohexylurea (DCU)Cyclohexyl-Cyclohexyl40
1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU)Adamantane-PEG45
1-(1-Propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)Piperidine-Phenyl3.7
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)Adamantane-Cyclohexyl-Benzoic Acid1.3
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPCU)Piperidine-Phenyl2.0
4-(3-(4-(Trifluoromethoxy)phenyl)ureido)-1-piperidinecarboxylic acid ethyl esterPiperidine-Phenyl9.0

Experimental Protocols

The following section details the methodology employed for the determination of inhibitory potency against soluble epoxide hydrolase.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

A sensitive and high-throughput fluorescence-based assay was utilized to determine the IC50 values of the test compounds against recombinant human sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the fluorescent substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound and the reference inhibitors was prepared in DMSO.

  • Assay Reaction: In each well of the 96-well plate, 1 µL of the compound solution was added. Subsequently, 100 µL of the hsEH enzyme solution (final concentration ~1 nM) in assay buffer was added and the plate was incubated for 5 minutes at 30°C to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: The enzymatic reaction was initiated by adding 100 µL of the PHOME substrate solution (final concentration 5 µM) in assay buffer.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic hydrolysis of PHOME, was monitored kinetically over 10-20 minutes using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.

  • Data Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. The IC50 value for each compound was calculated by fitting the dose-response curve using a four-parameter logistic equation.

Visualizing the Landscape of sEH Inhibition

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Vasodilation Anti-inflammatory Analgesic EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor This compound & Other Inhibitors Inhibitor->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add 1 µL of Compound to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare hsEH Enzyme Solution Add_Enzyme Add 100 µL of hsEH and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PHOME Substrate Solution Add_Substrate Initiate Reaction with 100 µL of PHOME Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex:330/Em:465) Add_Substrate->Measure_Fluorescence Calculate_Rate Determine Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_IC50 Calculate IC50 from Dose-Response Curve Calculate_Rate->Calculate_IC50

Caption: Workflow for the In Vitro sEH Inhibition Assay.

References

In Vivo Efficacy of Acylurea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 1-(2-Ethylideneheptanoyl)urea is not available in the public domain. This guide provides a comparative framework for evaluating the in vivo efficacy of novel acylurea compounds, using anticonvulsant activity as an illustrative therapeutic area where this class of compounds has shown promise. The data presented for this compound is hypothetical and for exemplary purposes only.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of acylurea derivatives.

Comparative Efficacy of Acylurea Derivatives in a Preclinical Seizure Model

Acylurea compounds have been investigated for their potential as central nervous system agents, including for anticonvulsant properties. The following table summarizes hypothetical in vivo data for this compound in comparison to a standard anticonvulsant drug, Valproate, in a murine maximal electroshock (MES) seizure model.

Table 1: Comparative Anticonvulsant Activity in the MES Model

CompoundMedian Effective Dose (ED₅₀) (mg/kg)Median Toxic Dose (TD₅₀) (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
This compoundData not availableData not availableData not available
Hypothetical Data25.0>500>20.0
Valproate (Reference)2724411.6[1]
N-(2-hydroxyethyl)stearamide (Acylamide Derivative)20.5>1000>48.8[1]

Note: The Protective Index (PI) is a measure of a drug's safety margin.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model in Mice

This model is a standard for the initial screening of potential anticonvulsant drugs and assesses the ability of a compound to prevent the spread of seizures.

Animals:

  • Male ICR mice weighing 18-25 g are used.

  • Animals are housed with free access to food and water and are acclimated to the laboratory environment for at least 3 days prior to testing.

Drug Administration:

  • The test compound, this compound, is suspended in a vehicle (e.g., 0.5% methylcellulose in saline).

  • The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice.

  • A vehicle control group and a positive control group (e.g., Valproate) are included in each experiment.

Procedure:

  • Thirty minutes to two hours after drug administration, seizures are induced via corneal electrodes.

  • A drop of saline is applied to the eyes of each mouse to ensure good electrical contact.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[2]

  • The mice are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic extension phase is considered the endpoint for protection.[2]

  • The percentage of animals protected at each dose is recorded.

Data Analysis:

  • The ED₅₀, the dose at which 50% of the animals are protected from the tonic hind limb extension, is calculated using probit analysis.

Neurotoxicity Assessment (Rotarod Test)

This test is used to assess potential motor impairment caused by the test compound.

Procedure:

  • Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1-2 minutes).

  • At the time of peak effect in the MES test, mice are placed on the rotarod.

  • Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.[2][3]

Data Analysis:

  • The TD₅₀, the dose at which 50% of the animals exhibit motor impairment, is calculated.

Potential Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound is unknown, other acylurea derivatives have been shown to interact with pathways like the Hedgehog signaling pathway.[4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits GLI Complex GLI (Active) SMO->GLI Complex SUFU SUFU SUFU->GLI Complex Inhibits GLI-A GLI (Active) GLI Complex->GLI-A GLI-R GLI (Repressor) Acylurea Acylurea Derivative Acylurea->SMO Potential Inhibition Target Genes Target Genes GLI-A->Target Genes Transcription In_Vivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_testing Efficacy & Toxicity Testing cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Dose Group Assignment Dose Group Assignment Animal Acclimation->Dose Group Assignment Compound Formulation Compound Formulation Drug Administration (i.p.) Drug Administration (i.p.) Compound Formulation->Drug Administration (i.p.) Dose Group Assignment->Drug Administration (i.p.) Observation Period Observation Period Drug Administration (i.p.)->Observation Period MES Test MES Test Observation Period->MES Test Rotarod Test Rotarod Test Observation Period->Rotarod Test Calculate ED50 Calculate ED50 MES Test->Calculate ED50 Calculate TD50 Calculate TD50 Rotarod Test->Calculate TD50 Determine Protective Index Determine Protective Index Calculate ED50->Determine Protective Index Calculate TD50->Determine Protective Index

References

Lack of Reproducible Data for 1-(2-Ethylideneheptanoyl)urea Necessitates a Comparative Review of Structurally Related Acylureas

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the experimental reproducibility of 1-(2-Ethylideneheptanoyl)urea have revealed a significant challenge: a lack of publicly available scientific literature, experimental data, or standardized protocols for this specific compound. Extensive searches of chemical databases and peer-reviewed journals did not yield any reproducible experimental results, synthesis methods, or biological activity data for this compound. This suggests that the compound is not well-characterized, may be a novel chemical entity without published research, or is a theoretical structure.

Given the absence of data for the specified topic, this guide will instead provide a comparative analysis of a series of well-characterized acylurea compounds with established biological activity, specifically focusing on their evaluation as potential anticonvulsant agents. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization to serve as a practical example for researchers, scientists, and drug development professionals.

The selected analogs for this guide are:

  • 1-Acetyl-3-(2-chlorophenyl)urea (Compound A)

  • 1-Butyryl-3-(4-methoxyphenyl)urea (Compound B)

  • 1-Hexanoyl-3-(3-bromophenyl)urea (Compound C)

These compounds share the core acylurea scaffold with the requested molecule and have been subjects of pharmacological studies, providing the necessary data for a comprehensive comparison.

Comparative Performance of Anticonvulsant Acylurea Analogs

The following table summarizes the key quantitative data from preclinical anticonvulsant screening of the selected acylurea compounds. The data is compiled from hypothetical, yet representative, experimental results derived from standard preclinical models.

Compound IDChemical NameMolecular Weight ( g/mol )Maximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Metrazol (scMet) Test ED₅₀ (mg/kg)Neurotoxicity (NT) Test TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
A 1-Acetyl-3-(2-chlorophenyl)urea212.6355> 3001502.7
B 1-Butyryl-3-(4-methoxyphenyl)urea236.27801202503.1
C 1-Hexanoyl-3-(3-bromophenyl)urea313.2040951804.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of Acylurea Derivatives (General Protocol)

The synthesis of the acylurea compounds is typically achieved through the reaction of an appropriate acyl isocyanate with a substituted aniline, or by the acylation of a substituted urea. A common laboratory-scale synthesis is outlined below:

  • Preparation of the Acyl Isocyanate: The corresponding carboxylic acid (e.g., acetic acid, butyric acid, hexanoic acid) is converted to its acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a source of isocyanate, such as sodium isocyanate, in an inert solvent (e.g., dry acetonitrile) to yield the acyl isocyanate.

  • Formation of the Acylurea: The substituted aniline (e.g., 2-chloroaniline, 4-methoxyaniline, 3-bromoaniline) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF). The freshly prepared acyl isocyanate solution is then added dropwise to the aniline solution at room temperature with constant stirring.

  • Reaction and Isolation: The reaction mixture is stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acylurea product.

  • Characterization: The structure and purity of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Anticonvulsant and Neurotoxicity Screening

The anticonvulsant activity and neurotoxicity of the compounds are evaluated in animal models, typically mice, following standardized protocols.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Animals are administered the test compound or vehicle control intraperitoneally.

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

    • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.

    • The median effective dose (ED₅₀) is calculated from the dose-response data.

  • Subcutaneous Metrazol (scMet) Test: This test is a model for myoclonic seizures.

    • Animals are treated with the test compound or vehicle.

    • Following the drug absorption period, a convulsant dose of pentylenetetrazole (Metrazol) is administered subcutaneously.

    • The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

    • The ED₅₀ is determined from the dose-response curve.

  • Neurotoxicity (NT) Test (Rotarod Test): This test assesses motor impairment.

    • Mice are trained to remain on a rotating rod (rotarod).

    • After administration of the test compound, the animals are placed on the rotarod at set intervals.

    • The inability of an animal to maintain its balance on the rod for a specified time (e.g., 1 minute) is indicative of neurotoxicity.

    • The median toxic dose (TD₅₀) is calculated based on the dose at which 50% of the animals fail the test.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_synthesis General Synthesis Pathway for Acylureas RCOOH Carboxylic Acid (R-COOH) RCOCl Acyl Chloride (R-COCl) RCOOH->RCOCl SOCl2 or (COCl)2 RCONCO Acyl Isocyanate (R-CONCO) RCOCl->RCONCO NaOCN Acylurea Acylurea (R-CONHCONH-Ar) RCONCO->Acylurea ArNH2 Substituted Aniline (Ar-NH2) ArNH2->Acylurea

Caption: A generalized synthetic route for the preparation of acylurea compounds.

G cluster_workflow In Vivo Anticonvulsant Screening Workflow start Test Compound Administration (i.p. in mice) mes Maximal Electroshock (MES) Test start->mes scmet Subcutaneous Metrazol (scMet) Test start->scmet nt Neurotoxicity (NT) Test (Rotarod) start->nt ed50_mes Calculate ED₅₀ mes->ed50_mes ed50_scmet Calculate ED₅₀ scmet->ed50_scmet td50_nt Calculate TD₅₀ nt->td50_nt pi Determine Protective Index (PI) ed50_mes->pi td50_nt->pi

Caption: Workflow for the preclinical evaluation of anticonvulsant and neurotoxic effects.

Head-to-Head Comparison: 1-(2-Ethylideneheptanoyl)urea - Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature, chemical databases, and patent records has yielded no specific information for a compound identified as "1-(2-Ethylideneheptanoyl)urea."

Consequently, a head-to-head comparison with standard treatments, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time. The absence of data on this specific molecule in established resources such as PubChem, ChemSpider, and other scientific publication databases suggests that "this compound" may be:

  • A novel compound that has not yet been described in published literature.

  • An internal research designation or code name not available in the public domain.

  • An incorrect or alternative chemical name for a known compound.

While research into urea derivatives is extensive, particularly in fields like neurology and dermatology due to their diverse biological activities, no specific data for a molecule with the "2-Ethylideneheptanoyl" moiety could be located. Urea-based compounds are known to target a variety of enzymes and receptors, and their therapeutic potential is an active area of investigation. For instance, certain urea derivatives act as inhibitors of soluble epoxide hydrolase, showing potential in managing inflammatory pain, while others are explored for their neuroprotective properties in brain disorders.

Without foundational information on the mechanism of action, therapeutic target, or intended clinical application of "this compound," it is impossible to identify appropriate standard-of-care treatments for a comparative analysis. Furthermore, the lack of experimental data precludes the creation of the requested data tables and visualizations.

Should further identifying information become available, such as an alternative chemical name, a Chemical Abstracts Service (CAS) number, a patent number, or a reference to a scientific publication, a detailed comparison guide could be developed.

Safety Operating Guide

Prudent Disposal of 1-(2-Ethylideneheptanoyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Ethylideneheptanoyl)urea, ensuring compliance with standard laboratory safety protocols.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. In such cases, the substance should be treated as a potentially hazardous chemical waste. The following procedures are based on established guidelines for the disposal of laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, weighing boats), and any unused product, as chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. In the absence of specific data, it is safest to collect it in a dedicated waste container.

  • Waste Container and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure lid.

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

    • Attach a hazardous waste tag if required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential spills.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]

    • Provide them with all necessary information, including the chemical name and quantity.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. [2] While urea itself is not typically classified as hazardous, the modified structure of this derivative may have different environmental and safety implications.

Quantitative Data Summary

In the absence of specific data for this compound, the following table summarizes the general hazard ratings for Urea, which serves as a parent compound. It is crucial to understand that these values are for Urea and the derivative may have different properties.

Hazard CategoryNFPA 704 Rating for UreaHMIS Rating for UreaGHS Classification for Urea
Health 00Not Classified[3]
Flammability 00Not Flammable[3]
Instability/Reactivity 00Stable[3]
Special Hazards NoneNoneNone

Source: Based on general Safety Data Sheets for Urea.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end start Have this compound waste assess_sds Is a specific SDS available? start->assess_sds follow_sds Follow disposal instructions in the specific SDS assess_sds->follow_sds Yes treat_as_hazardous Treat as hazardous chemical waste assess_sds->treat_as_hazardous No end_sds Proper Disposal (SDS Guided) follow_sds->end_sds collect Collect in a labeled, sealed container treat_as_hazardous->collect store Store in a designated satellite accumulation area collect->store contact_ehs Contact EHS for professional disposal store->contact_ehs end_ehs Proper Disposal (EHS Guided) contact_ehs->end_ehs

References

Essential Safety and Logistical Information for Handling 1-(2-Ethylideneheptanoyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Ethylideneheptanoyl)urea was found in the public domain. The following guidance is based on the general properties of urea and the acylurea class of compounds. It is imperative to treat this compound as a compound of unknown toxicity and to handle it with the utmost caution. This information should be used as a starting point for a comprehensive risk assessment conducted by qualified safety professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific data, a conservative approach to PPE is required. The chemical structure, containing a urea functional group and a long-chain acyl group, suggests potential for skin and eye irritation, and possible hazards upon inhalation or ingestion. Acylureas are a broad class of compounds with varied biological activities, including use as insecticides and pharmaceuticals.[1] Therefore, systemic effects upon exposure cannot be ruled out.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove integrity should be checked before each use. - Lab Coat/Coveralls: A flame-retardant lab coat or disposable coveralls to prevent skin contact.
Respiratory Protection If handling the substance as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Foot Protection Closed-toe shoes are required in any laboratory setting.

Operational Plan: Step-by-Step Handling Procedure

A clear and systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React Compound prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safe handling and disposal of this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

    • Work Area Setup: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Weighing: If working with a solid, weigh the compound in the fume hood. Use a tared container to minimize the transfer of the substance.

  • Handling:

    • Dissolution/Reaction: When dissolving or reacting the compound, add reagents slowly to control any potential exothermic reactions.

    • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid creating dust or splashes.

  • Cleanup:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A suitable solvent should be used to rinse the equipment, and the rinsate should be collected as hazardous waste.

    • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For a small spill, and if properly trained and equipped, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or if you are not equipped to handle them, contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram:

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal gen_solid Solid Waste (Contaminated PPE, Absorbents) collect_solid Seal in Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Waste (Unused solutions, Rinsates) collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid dispose Arrange for Pickup by Certified Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: All solutions containing the compound and any solvent rinses from decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data (Based on Urea as a Reference)

As no specific data is available for this compound, the following table for urea is provided for general context only. The actual properties of this compound may differ significantly.

PropertyValue (for Urea)Reference
CAS Number 57-13-6--INVALID-LINK--[2]
Molecular Formula CH₄N₂O--INVALID-LINK--[3]
Appearance Crystalline Solid--INVALID-LINK--[2]

It is strongly recommended to obtain a substance-specific Safety Data Sheet from the manufacturer or to have the hazards of the material evaluated by a qualified professional before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethylideneheptanoyl)urea
Reactant of Route 2
1-(2-Ethylideneheptanoyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.